Piperazine Dihydrochloride Monohydrate
Description
Historical Perspectives and Initial Academic Significance of Piperazine (B1678402) Derivatives
The scientific journey of the piperazine nucleus began with its initial applications as a solvent for uric acid. drugbank.com The name "piperazine" was derived from its chemical resemblance to piperidine (B6355638), a constituent of piperine (B192125) found in black pepper, although piperazines are not naturally sourced from plants of the Piper genus. wikipedia.org In the early 20th century, piperazine and its simple salts gained prominence as anthelmintic agents for treating worm infections in both human and veterinary medicine. wikipedia.orgtaylorandfrancis.com
This early therapeutic use spurred academic interest, leading to foundational research focused on the synthesis of piperazine and its C-substituted derivatives. By the mid-20th century, scientific inquiry had expanded to explore the broader pharmacological properties of more complex piperazine derivatives, setting the stage for their eventual development into a wide array of therapeutic agents.
Evolution of Research Interests in Piperazine Dihydrochloride (B599025) Monohydrate
Research interest in Piperazine Dihydrochloride Monohydrate specifically has been heavily focused on its fundamental chemical and physical properties, particularly its solid-state structure. A key area of investigation has been its crystal structure, which was notably redetermined with high precision in 2001 using single-crystal X-ray diffraction. researchgate.net
These structural studies revealed critical details about the molecule's conformation and intermolecular interactions. In the crystal lattice, the piperazinium dication adopts a chair conformation and is located at a center of symmetry. researchgate.netresearchgate.net These dications form chains linked by N—H⋯Cl hydrogen bonds with the chloride ions. researchgate.net The water molecule of hydration plays a crucial role, situated on a twofold axis and forming O—H⋯Cl hydrogen bonds that connect these chains, contributing to the stability of the three-dimensional architecture. researchgate.net
Beyond structural elucidation, research has utilized this compound as a precursor in chemical synthesis. It serves as a key starting material for producing monosubstituted piperazine derivatives, where the dihydrochloride form acts as an auxiliary substance that can be recovered after the reaction. nih.gov Its well-defined structure and reactivity make it a valuable building block in the controlled synthesis of more complex piperazine-containing molecules.
Current Academic Relevance and Research Trajectories
The piperazine scaffold is currently regarded as a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This designation stems from its frequent appearance in a vast number of biologically active compounds and functional materials. researchgate.netjetir.org Consequently, this compound, as a fundamental building block, remains highly relevant to contemporary research.
Current research trajectories involving piperazine derivatives are diverse and expanding:
Drug Discovery and Medicinal Chemistry : The piperazine moiety is a cornerstone in the design of novel therapeutic agents. researchgate.net Extensive research is dedicated to synthesizing and evaluating new derivatives for a wide spectrum of pharmacological activities, including anticancer, antiviral, antidepressant, and anti-inflammatory properties. researchgate.netjetir.orgresearchgate.net The structural versatility of the piperazine ring allows for fine-tuning of a molecule's physicochemical properties to optimize its pharmacokinetic profile and interaction with biological targets. rsc.org
Crystal Engineering and Materials Science : There is significant interest in using piperazinium dications, derived from compounds like this compound, to construct novel supramolecular architectures and hybrid materials. researchgate.net Researchers are exploring its use in creating co-crystals and metal-organic frameworks. researchgate.netresearchgate.net
Nonlinear Optical (NLO) Materials : Piperazine-based crystals are being investigated for their potential in technology, specifically for their third-order nonlinear optical properties, which are important for applications in all-optical switching systems. proquest.com
Interdisciplinary Applications in Chemical and Biological Sciences
The utility of this compound and the broader piperazine family extends across multiple scientific disciplines, underscoring their interdisciplinary importance.
In the Chemical Sciences:
Synthetic Chemistry : The compound is a fundamental reagent for introducing the piperazine ring into larger molecules. nih.gov Rational design principles are often applied to the synthesis of substituted piperazine analogues for specific applications.
Crystal Engineering : The piperazinium dication is used as a model component for studying hydrogen bonding and other non-covalent interactions in the design of new solid-state architectures. researchgate.net
Polymer Chemistry : Piperazine has been incorporated into polymers to create materials with specific properties, such as antimicrobial activity for use in biomedical devices, water purification systems, and specialized coatings. rsc.org
In the Biological Sciences:
Medicinal Chemistry : The piperazine nucleus is a key structural component in a multitude of approved drugs and clinical candidates. nih.gov Its presence can enhance water solubility and bioavailability. rsc.org Derivatives have been developed as antipsychotics, antidepressants, anxiolytics, and antihistamines. researchgate.netnih.gov
Pharmacology : Researchers actively study piperazine derivatives to understand their mechanism of action and structure-activity relationships (SAR). researchgate.net These studies are crucial for developing more potent and selective drugs targeting various biological pathways, including those in the central nervous system. nih.gov
Chemical Biology : Piperazine-containing molecules are designed as chemical probes to investigate biological processes, such as inhibiting specific enzymes like tubulin, which is a target in cancer research. taylorandfrancis.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₄H₁₂N₂²⁺·2Cl⁻·H₂O | researchgate.netnih.govscbt.com |
| Molecular Weight | 177.07 g/mol | nih.govscbt.com |
| Appearance | White to cream-colored needles or powder | nih.gov |
| Synonyms | Piperazinium Dichloride Monohydrate | researchgate.netscbt.com |
| CAS Number | 6091-62-9 | scbt.com |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 21.548(1) | researchgate.net |
| b (Å) | 7.6273(3) | researchgate.net |
| c (Å) | 9.5982(5) | researchgate.net |
| β (°) | 100.651(2) | researchgate.net |
| Volume (ų) | 1550.32(12) | researchgate.net |
| Z (Formula units/cell) | 4 | researchgate.net |
Table 3: Selected Pharmacological Activities of Piperazine Derivatives
| Pharmacological Activity | Research Context | Source(s) |
|---|---|---|
| Antipsychotic | Development of drugs for treating psychosis. | researchgate.netresearchgate.netnih.gov |
| Antidepressant | Design of novel agents for mood disorders. | researchgate.netresearchgate.netnih.gov |
| Anxiolytic | Research into anti-anxiety medications. | nih.gov |
| Anticancer | Investigation of compounds that inhibit cancer cell growth. | researchgate.netjetir.orgresearchgate.net |
| Antiviral | Search for new therapeutic agents against viral infections. | researchgate.netresearchgate.net |
| Antimicrobial | Development of agents to combat bacteria and fungi. | researchgate.netrsc.org |
| Anti-inflammatory | Study of compounds that reduce inflammation. | jetir.orgresearchgate.net |
| Anthelmintic | Original therapeutic use and continued relevance in veterinary medicine. | drugbank.comtaylorandfrancis.comnih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480046 | |
| Record name | Piperazine dihydrochloride hydrate | |
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Molecular Weight |
177.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-62-9, 207605-49-0 | |
| Record name | Piperazine dihydrochloride monohydrate | |
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| Record name | Piperazine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
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| Record name | Piperazine dihydrochloride hydrate | |
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| Record name | PIPERAZINE DIHYDROCHLORIDE MONOHYDRATE | |
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Synthesis and Derivatization Methodologies
Advanced Synthetic Routes for Piperazine (B1678402) Dihydrochloride (B599025) Monohydrate
The preparation of piperazine dihydrochloride monohydrate is a fundamental process, often serving as a precursor or an outcome of more complex syntheses. A common method involves the direct reaction of piperazine with hydrochloric acid. chemicalbook.com For instance, anhydrous piperazine can be added slowly to concentrated hydrochloric acid under ice-cooling conditions, leading to the precipitation of piperazine dihydrochloride after reacting overnight at room temperature. chemicalbook.com
Optimizing the synthesis of piperazine salts is crucial for industrial applications, focusing on yield, purity, and ease of handling. One established laboratory-scale procedure involves dissolving piperazine hexahydrate in absolute ethanol (B145695), followed by the introduction of a brisk stream of hydrogen chloride gas to precipitate the dihydrochloride salt in nearly quantitative yield. orgsyn.org
Another approach focuses on creating piperazine monohydrochloride in situ for subsequent reactions. This can be achieved by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate (B1144303) in a solvent like methanol (B129727). nih.gov This method is particularly useful for controlling reactivity in monosubstitution reactions. nih.govresearchgate.net A patented method describes the preparation of an essentially neutral aqueous solution of piperazine monohydrochloride by reacting piperazine with ammonium (B1175870) chloride in water. google.com This process allows for the precipitation of impurities, facilitating their removal. The reaction is typically conducted by adding 1 to 1.1 moles of ammonium chloride per mole of piperazine at temperatures ranging from 20°C to 120°C. google.com
| Method | Reactants | Solvent | Conditions | Key Outcome | Citation |
| Direct Acidification | Anhydrous Piperazine, Conc. HCl | None (HCl is aqueous) | Ice-cooling, then room temp. | High yield of piperazine dihydrochloride | chemicalbook.com |
| Gaseous HCl | Piperazine Hexahydrate, HCl gas | Absolute Ethanol | Vigorous stirring | Quantitative yield of piperazine dihydrochloride | orgsyn.org |
| In Situ Formation | Anhydrous Piperazine, Piperazine Dihydrochloride | Methanol | Heating to dissolution | Forms piperazine monohydrochloride for subsequent steps | nih.govresearchgate.net |
| Ammonium Chloride Reaction | Piperazine, Ammonium Chloride | Water | 20-120°C, 0.5-5 hours | Neutral aqueous solution, precipitates impurities | google.com |
While this compound itself is achiral, the stereoselective synthesis of substituted piperazine cores is of paramount importance, as the stereochemistry of derivatives significantly influences their biological activity. Many advanced strategies focus on creating chiral piperazines that can be subsequently converted to their hydrochloride salts.
One common strategy is to use starting materials from the "chiral pool," such as natural amino acids. For example, homochiral cis-2,5-disubstituted piperazines have been synthesized from the regioselective ring-opening of chiral aziridines derived from natural amino acids. rsc.org Another approach involves the diastereoselective intramolecular hydroamination of aminoalkenes, which themselves can be prepared from homochiral cyclic sulfamidates, to yield 2,6-disubstituted piperazines. rsc.org Palladium-catalyzed reactions have also been employed, such as the cyclization of propargyl units with diamine components, which proceeds with high regio- and stereochemical control. organic-chemistry.org A one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates can produce highly substituted piperazines with excellent stereoselectivity (de, ee >99%). acs.org
| Approach | Key Reaction | Starting Materials | Stereochemical Control | Citation |
| Chiral Pool Synthesis | Regioselective ring-opening | Natural amino acid-derived chiral aziridines | High (cis-2,5-disubstitution) | rsc.org |
| Intramolecular Hydroamination | Palladium-catalyzed cyclization | Aminoalkenes from cyclic sulfamidates | High diastereoselectivity (trans-2,6-disubstitution) | rsc.org |
| Palladium-Catalyzed Annulation | Cyclization of propargyl unit with diamine | Propargyl carbonates, diamines | High regio- and stereocontrol | organic-chemistry.orgacs.org |
| Reductive Cyclization | Catalytic reduction of dioximes | Primary amines, nitrosoalkenes | Predominantly cis-isomers | mdpi.com |
Modern synthetic chemistry emphasizes sustainability, and piperazine synthesis is no exception. Green chemistry principles are being applied to reduce environmental impact and improve safety. A key area of development is the use of photoredox catalysis, which can proceed under mild conditions. organic-chemistry.orgmdpi.com Organic photocatalysts are particularly attractive as they can be synthesized from renewable materials and avoid the cost and potential toxicity associated with transition-metal catalysts like iridium. mdpi.comnih.gov
The development of a programmable approach to piperazine cores using organic photoredox catalysis circumvents the need for pre-functionalized substrates. nih.gov This method involves direct substrate oxidation followed by a 6-endo-trig radical cyclization with in situ generated imines. nih.gov Furthermore, transitioning reactions from batch to continuous-flow setups can improve scalability, efficiency, and safety by minimizing direct contact with potentially hazardous reagents. mdpi.com
Synthesis of Substituted this compound Derivatives
The versatility of the piperazine scaffold stems from its two reactive nitrogen atoms and its carbon backbone, all of which can be functionalized to create a vast array of derivatives. These derivatives are typically isolated and stored as hydrochloride salts to improve stability and handling.
Functionalization at the nitrogen atoms is the most common modification of the piperazine ring. researchgate.net Key methods to create N-alkyl derivatives include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides. mdpi.com To achieve mono-alkylation and avoid the formation of undesired N,N'-disubstituted products, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the other nitrogen. researchgate.netnih.gov Alternatively, using piperazine monosalts, such as the monohydrochloride, can suppress the formation of disubstituted by-products. nih.govgoogle.com
N-arylation is commonly achieved through methods like the Buchwald-Hartwig amination (a palladium-catalyzed cross-coupling reaction), the Ullmann-Goldberg reaction (copper-catalyzed), and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings. nih.gov Nickel-catalyzed amination has also been shown to be effective and selective for the mono-arylation of piperazine with aryl chlorides. researchgate.net
| Technique | Reagents | Catalyst/Conditions | Product Type | Citation |
| Nucleophilic Substitution | Alkyl Halides (e.g., benzyl (B1604629) chloride) | Base (e.g., excess piperazine) or in-situ monohydrochloride | N-Alkylpiperazine | orgsyn.orgmdpi.com |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)3) | Acidic or neutral conditions | N-Alkylpiperazine | mdpi.comnih.govnih.gov |
| Buchwald-Hartwig Amination | Aryl Halides, Piperazine | Palladium complex, base | N-Arylpiperazine | mdpi.comnih.gov |
| SNAr | Electron-deficient (hetero)arenes | Base, heat | N-Arylpiperazine | nih.gov |
| Nickel-Catalyzed Amination | Aryl Chlorides | Ni(0) / 2,2'-bipyridine | N-Arylpiperazine | researchgate.net |
While N-functionalization is common, modifying the carbon backbone of the piperazine ring has traditionally been more challenging. encyclopedia.pub However, recent advances in C-H functionalization have provided powerful tools for creating novel structural diversity. mdpi.comresearchgate.net These methods allow for the direct introduction of substituents onto the ring's carbon atoms, often at the α-position to a nitrogen atom.
Photoredox catalysis using transition metals like iridium has enabled the C-H arylation and vinylation of N-Boc protected piperazines. mdpi.comencyclopedia.pub The mechanism often involves the generation of an α-amino radical, which then couples with an aryl or vinyl partner. mdpi.com Another strategy is direct lithiation of N-Boc piperazine using a strong base, followed by quenching with an electrophile to introduce a substituent. mdpi.com This method has been optimized to proceed at higher temperatures than the traditionally required -78 °C, making it more practical. mdpi.com These advanced methods provide access to previously hard-to-synthesize piperazine substitution patterns. encyclopedia.pub
Preparation of Co-crystals and Salts for Research
The synthesis of piperazine-based co-crystals and salts is a significant area of research, particularly for developing materials with specific properties, such as nonlinear optical (NLO) capabilities. The controlled combination of piperazine with various organic and inorganic acids allows for the creation of novel crystalline structures with unique characteristics.
A notable example is the synthesis of piperazine oxalic acid monochloride (POC) . This semiorganic single crystal is grown using a gradual evaporation technique. bohrium.com The process involves dissolving piperazine, oxalic acid, and hydrochloric acid (HCl) in a 1:1:2 molar ratio in distilled water. bohrium.com After an extended period of stirring and filtration, the saturated solution is left to evaporate slowly at ambient temperature, yielding high-quality POC crystals over several weeks. bohrium.com Structural analysis via single-crystal X-ray diffraction has determined that POC crystallizes in a triclinic system with a centrosymmetric space group (P-1). bohrium.comresearchgate.net Such semiorganic crystals are of interest because they combine the high NLO efficiency of organic materials with the thermal and mechanical stability of inorganic materials. bohrium.com
Another related area of study involves piperazinium salts with substituted benzoic acids, such as piperazinium bis(2,4-dichlorobenzoate) and piperazinium bis(4-nitrobenzoate) dihydrate , which are also investigated for their NLO properties. researchgate.net These materials are typically synthesized through slow evaporation methods and are part of a broader class of piperazine-based compounds developed for applications in optical technologies. researchgate.netdntb.gov.ua
Table 1: Crystal Data for Piperazine Oxalic Acid Monochloride (POC)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₆H₁₁ClN₂O₄ | researchgate.net |
| Formula Weight | 214.50 g/mol | researchgate.net |
| Crystal System | Triclinic | bohrium.comresearchgate.net |
| Space Group | P-1 | bohrium.comresearchgate.net |
Investigation of Protonation Patterns in Substituted Piperazine Hydrochloride Salts
The protonation state of the piperazine ring system is a critical factor influencing the molecule's biological activity and physicochemical properties. In substituted piperazine hydrochloride salts, the basicity of the two nitrogen atoms can be significantly altered by the electronic effects of substituents on attached moieties.
A comparative study of a piperazine derivative and a similar piperidine (B6355638) compound highlighted the nuances of protonation. nih.gov The piperazine derivative, featuring a 4-aminopyridine (B3432731) group, was found to exist in an aqueous solution at physiological pH (7.4) as a near-equal mixture of its monoprotonated and diprotonated forms. nih.gov In contrast, the analogous piperidine compound was almost exclusively in the monoprotonated state. nih.gov
This difference is attributed to the electronic influence of the substituent. The electron-releasing amino group on the pyridine (B92270) ring increases the basicity of the pyridine nitrogen, but it concurrently decreases the basicity of the adjacent nitrogen atom (N-1) within the piperazine ring. nih.gov This electronic push-pull effect modulates the pKa values of the piperazine nitrogens, resulting in a complex equilibrium of protonated species. Understanding these patterns is crucial for designing molecules with specific acid-base properties for research and pharmaceutical applications.
Table 2: Protonation States of a Substituted Piperazine at pH 7.4
| Species | Protonation State | Abundance |
|---|---|---|
| Compound 4 (Piperazine derivative) | Monoprotonated | ~50% |
| Diprotonated | ~50% |
Data derived from a study on piperazine derivatives for receptor antagonist research. nih.gov
Catalytic Approaches in this compound Synthesis
The industrial and laboratory-scale synthesis of the piperazine ring, the core of piperazine dihydrochloride, heavily relies on catalytic methods. These processes are designed for efficiency, selectivity, and environmental considerations. The resulting piperazine base is then typically converted to its dihydrochloride salt.
One major catalytic route is the amination of ethylene (B1197577) glycol (EG) in a fixed-bed reactor. researchgate.net Research has shown that a Ni-Cu bimetallic composite catalyst on a mordenite (B1173385) zeolite support demonstrates high selectivity for piperazine. researchgate.net Under optimized conditions of 230°C and 10 MPa, this system can achieve a glycol conversion of 42% with a piperazine selectivity of 75%. researchgate.net Another approach involves the catalytic cyclocondensation of ethylenediamine (B42938) (EDA) with ethylene glycol (EG). researchgate.net
The Buchwald-Hartwig amination offers a versatile method for producing N-arylpiperazines, which are important derivatives. nih.gov This palladium-catalyzed C-N bond formation efficiently couples aryl halides (particularly aryl chlorides) with piperazine. nih.gov The reaction can be performed under aerobic conditions and, in some cases, uses piperazine itself as the solvent, presenting an eco-friendly option. nih.gov
Further catalytic strategies include the intramolecular cyclization of precursors like diethylenetriamine (B155796) (DETA) and aminoethylethanolamine (AEEA). researchgate.net Various catalysts, including zeolites and metal oxides, have been explored to optimize these transformations. For instance, a catalyst system of 20% Co/H-ZSM-5 has been used for monoethanolamine (MEA) amination, yielding piperazine with 45.7% selectivity. researchgate.net After synthesis of the piperazine base through these catalytic routes, it can be precipitated as piperazine dihydrochloride by treatment with hydrochloric acid. nih.gov
Table 3: Comparison of Catalytic Systems for Piperazine Synthesis
| Raw Material(s) | Catalyst System | Key Findings | Reference |
|---|---|---|---|
| Ethylene Glycol (EG), Ammonia | Ni-Cu on Mordenite Zeolite | 75% selectivity for piperazine. | researchgate.net |
| Aryl Chlorides, Piperazine | Pd2(dba)3 / RuPhos | Efficient synthesis of N-arylpiperazines under aerobic conditions. | nih.gov |
| Monoethanolamine (MEA) | 20% Co/H-ZSM-5 | 45.7% piperazine selectivity. | researchgate.net |
Novel Precursors and Intermediate Compounds in Synthesis Pathways
The development of new synthetic routes to piperazine and its derivatives often involves the exploration of novel precursors and intermediate compounds. These advanced pathways aim to provide access to complex, highly substituted piperazine structures that are not easily attainable through traditional methods.
One modern approach utilizes N-alkoxycarbonyl-protected piperazines, such as N-Boc-piperazine , as a key starting material. whiterose.ac.uk The Boc (tert-butyloxycarbonyl) group directs lithiation to the adjacent carbon atom. This is typically achieved using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (–)-sparteine for asymmetric synthesis. whiterose.ac.uk The resulting lithiated intermediate can then be trapped with various electrophiles to introduce substituents at the C-2 position of the piperazine ring. This methodology has culminated in the synthesis of enantiopure mono- and disubstituted N-Boc piperazines. whiterose.ac.uk
Another innovative pathway begins with aromatic amines, which are reacted with ethyl bromoacetate to form N-aryl glycine (B1666218) ester intermediates. nih.gov These intermediates are then treated with chloroacetyl chloride and subsequently with sodium azide (B81097) to produce azide compounds. An intramolecular aza-Wittig reaction of these azide precursors, using triphenylphosphine (B44618) (PPh₃), leads to the formation of the piperazine-2,5-dione ring system, a cyclic peptide derivative. nih.gov
The synthesis of more complex, fused-ring systems containing a piperazine moiety has also been explored. For example, the reaction of N,N'-dibenzylethanediamine with (S)-epichlorohydrin serves as a starting point for creating chiral piperazine derivatives, which can be further elaborated into complex drug molecules. nih.gov These examples showcase a shift towards multi-step, highly controlled synthetic sequences that rely on unique precursors and intermediates to build molecular complexity around the piperazine scaffold.
Advanced Spectroscopic and Crystallographic Characterization
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR
Solid-state Nuclear Magnetic Resonance (NMR) is a powerful non-destructive technique for characterizing the structure of crystalline and disordered materials. For Piperazine (B1678402) Dihydrochloride (B599025) Monohydrate, Carbon-13 Cross-Polarization/Magic-Angle Spinning (¹³C CP/MAS) NMR provides specific information about the carbon environment within the piperazinium ring.
In the solid state, the piperazinium dication typically adopts a chair conformation. Due to the symmetry of the dication, the four carbon atoms are chemically equivalent. This equivalence results in a single, characteristic resonance in the ¹³C CP/MAS spectrum. The protonation of the two nitrogen atoms leads to a downfield shift (deshielding) of the carbon signal compared to the free base, piperazine. For piperazine-containing copolyamides, the aliphatic carbons of the piperazine ring have been observed in the range of 43-46 ppm. researchgate.net In other hydrochlorides containing piperazinium rings, such as in certain pharmaceutical compounds, crystallographic disorder can sometimes lead to peak broadening or the appearance of shoulder peaks adjacent to the main resonance. nih.gov
The ¹³C CP/MAS NMR technique is particularly valuable as it can overcome challenges faced in solution NMR, such as fast tautomerization or conformational exchange, providing a clear depiction of the carbon skeleton in the solid phase. researchgate.net The experimental chemical shifts can be further validated through quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, which correlate theoretical shielding constants with observed solid-state data. nih.gov
Table 1: ¹³C NMR Chemical Shift Data
| Compound | Carbon Environment | Chemical Shift (δ, ppm) | Technique |
|---|---|---|---|
| Piperazine-containing polyamides | Aliphatic C-atoms in piperazine ring | 43-46 | ¹³C NMR researchgate.net |
Nitrogen-15 Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR
Nitrogen-15 (¹⁵N) CP/MAS NMR is an exceptionally sensitive method for probing the nitrogen environments within a molecule, particularly for determining the protonation state of amine groups. japsonline.com In Piperazine Dihydrochloride Monohydrate, both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium dication. This protonation significantly alters the electronic environment of the nitrogen atoms.
Studies on related systems have shown that the protonation of an amine-type nitrogen results in a deshielding effect, causing a downfield shift in the ¹⁵N NMR spectrum. nih.gov For piperazine derivatives that have been converted to their hydrochloride salts, ¹⁵N CP/MAS NMR can unambiguously confirm the site of protonation. researchgate.net In the case of the dihydrochloride salt, where both nitrogens are protonated, the spectrum would be expected to show a signal corresponding to the equivalent N-H⁺ environments. The precise chemical shift provides direct evidence of the dicationic nature of the piperazine ring in the solid state. Direct inspection of signal splittings in ¹⁵N spectra can also help determine the number of independent molecules in the crystallographic asymmetric unit. researchgate.net
Proton NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy in solution provides key information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is characteristically simple due to the high symmetry of the piperazinium dication.
In a suitable solvent like D₂O, the eight methylene (B1212753) protons (CH₂) on the piperazine ring are chemically and magnetically equivalent. This results in a single, sharp signal (a singlet) in the ¹H NMR spectrum. The protonation of the nitrogen atoms causes significant deshielding of the adjacent methylene protons compared to those in the neutral piperazine molecule (which typically resonates around 2.7-2.8 ppm). For substituted piperazine dihydrochlorides, the signals for the piperazine protons are observed downfield, for example, around 3.45 ppm for 1-(4-chlorophenyl)piperazine (B178656) dihydrochloride in D₂O. chemicalbook.com Temperature-dependent ¹H NMR studies on N-substituted piperazines can be used to investigate the kinetics of conformational changes like ring inversion. nih.govresearchgate.net
Table 2: ¹H NMR Chemical Shift Data for Piperazine Ring Protons
| Compound/Derivative | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|
| 1-(4-Fluorophenyl)piperazine dihydrochloride | DMSO-d6 | 3.27, 3.45 |
Vibrational Spectroscopy (Infrared and Raman) and Computational Correlations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify functional groups and probe the molecular structure by observing the vibrations of chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is dominated by vibrations associated with the piperazinium dication and the water of hydration. Key characteristic bands include:
N-H⁺ Stretching: A very broad and strong absorption band is expected in the region of 2500–3000 cm⁻¹, which is characteristic of the stretching vibrations of the protonated amine (N-H⁺) groups involved in hydrogen bonding.
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methylene (CH₂) groups typically appear in the 2800–3000 cm⁻¹ region. niscpr.res.in
N-H Bending: The bending vibrations for the secondary amine salt appear around 1560-1610 cm⁻¹.
C-N Stretching: These vibrations are typically found in the fingerprint region, and for piperazine itself, C-N bands have been identified between 1049 and 1186 cm⁻¹. niscpr.res.in
The presence of water of hydration will introduce a broad O-H stretching band, typically above 3000 cm⁻¹, and a bending vibration around 1630 cm⁻¹.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR. For a molecule with a center of symmetry, such as the idealized piperazinium dication (D2h point group), the rule of mutual exclusion applies: vibrations that are Raman active are IR inactive, and vice versa. While the actual crystal structure may lower this symmetry, the principle often helps in making assignments.
In the FT-Raman spectrum of piperazine, C-H stretching vibrations are observed with strong intensity between 2771 and 2918 cm⁻¹. niscpr.res.in The C-N bands appear at 1049, 1120, and 1186 cm⁻¹. niscpr.res.in For the dihydrochloride salt, the Raman spectrum would similarly feature prominent C-H and C-N stretching modes, providing a characteristic fingerprint of the compound. chemicalbook.comscispace.com
Table 3: Selected Vibrational Frequencies for Piperazine and its Salts (cm⁻¹)
| Vibration | FTIR (Piperazine Base) niscpr.res.in | FT-Raman (Piperazine Base) niscpr.res.in | Expected Region for Dihydrochloride Salt |
|---|---|---|---|
| N-H⁺ Stretch | - | - | 2500–3000 (Broad) |
| C-H Stretch | 3087, 2987, 2914, 2853 | 2918, 2833, 2771 | 2800–3000 |
| N-H Bend | 1475 (sym), 1556 (asym) | 1448 | ~1600 |
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For a salt like this compound, electrospray ionization (ESI) is the preferred method, as it allows the analysis of polar, non-volatile compounds.
In positive ion mode ESI-MS, the compound is detected as the protonated piperazine molecule, [M+H]⁺, where M is the neutral piperazine base (C₄H₁₀N₂). This gives a prominent ion at a mass-to-charge ratio (m/z) of 87.1.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. The precursor ion at m/z 87.1 is selected and subjected to collision-induced dissociation (CID). Studies on piperazine and its derivatives show that the C-N bonds within the piperazine ring are susceptible to cleavage. xml-journal.net A highly sensitive and characteristic fragmentation pathway for piperazine involves the transition from the precursor ion m/z 87.1 to a product ion at m/z 44.1. This fragmentation corresponds to the loss of a C₂H₅N fragment from the protonated piperazine ring. The fragmentation patterns of related piperazine analogues have been studied extensively, revealing that cleavage of the piperazine ring and the bonds connecting it to substituents are common pathways. xml-journal.netresearchgate.net
Table 4: Mass Spectrometric Data for Piperazine
| Ion Type | Precursor Ion (m/z) | Key Product Ion (m/z) | Technique |
|---|
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
The thermal stability and decomposition of chemical compounds are critical parameters determined through techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). While specific, detailed research findings from peer-reviewed literature focusing exclusively on the thermal analysis of this compound are not extensively available, the thermal behavior can be inferred from the analysis of related piperazine compounds and general principles of thermal analysis.
Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing insights into thermal stability, decomposition pathways, and the presence of volatile components. Differential thermal analysis, on the other hand, measures the difference in temperature between a sample and an inert reference as they are subjected to a controlled temperature program. This technique identifies exothermic and endothermic transitions, such as melting, crystallization, and decomposition.
Detailed Research Findings
For this compound, the thermal analysis is expected to proceed in distinct stages. The initial stage would involve the loss of the water of hydration. Subsequently, the anhydrous piperazine dihydrochloride would undergo decomposition at higher temperatures.
A study on various piperazine salts would suggest that the decomposition of the piperazine moiety itself occurs at elevated temperatures. When heated to decomposition, piperazine dihydrochloride is known to emit toxic fumes of nitrous oxide and hydrogen chloride. utexas.edu The decomposition of the anhydrous salt is reported to occur around 318-320 °C. utexas.edu
The TGA curve for this compound would be expected to show an initial weight loss corresponding to the single water molecule. The theoretical weight percentage of water in this compound (C₄H₁₂Cl₂N₂O) is approximately 10.17%. Therefore, the initial weight loss in this range would confirm the dehydration process.
Following dehydration, the TGA curve would likely show a plateau, indicating the stability of the anhydrous piperazine dihydrochloride, until the onset of its decomposition. The DTA curve would correspondingly show an endothermic peak for the dehydration process, as energy is absorbed to break the bonds holding the water molecule in the crystal lattice. Further heating would lead to endothermic or exothermic peaks in the DTA corresponding to the melting and subsequent decomposition of the anhydrous salt.
Interactive Data Tables
The following tables are constructed based on the expected thermal events for this compound, derived from general knowledge of hydrated salts and the reported decomposition of the anhydrous form.
Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| ~50 - 120 | ~10.17% | Loss of one molecule of water (Dehydration) |
| > 300 | Significant | Decomposition of piperazine dihydrochloride |
Table 2: Expected Differential Thermal Analysis (DTA) Data for this compound
| Peak Temperature (°C) | Type of Peak | Assignment |
| ~100 | Endothermic | Dehydration |
| ~318-320 | Endothermic/Exothermic | Melting with decomposition of anhydrous salt |
It is important to note that the exact temperatures and peak shapes can be influenced by experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative). For a definitive and detailed thermal profile of this compound, a specific experimental study under controlled conditions would be required.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental properties of molecules. These calculations offer a detailed description of molecular geometry and the distribution of electrons, which are crucial for understanding chemical reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It has been successfully applied to study the molecular geometry and electronic properties of various piperazine (B1678402) derivatives. scilit.comjksus.org For instance, the geometric structures of piperazine-containing compounds can be optimized using DFT methods like B3LYP-D and WB97XD to accurately reproduce experimental bond lengths and angles. scilit.comjksus.org Such studies have been performed on compounds like 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, a derivative of piperazine, to understand its structural and electronic characteristics. scilit.comjksus.org
DFT calculations provide insights into the global minimum energy of the molecule, indicating its stability. jksus.org For example, calculations on a piperazine derivative showed that the B3LYP-D functional predicted a slightly more stable structure compared to the WB97XD functional. jksus.org Furthermore, these studies can determine electronic properties such as the dipole moment, which influences intermolecular interactions. jksus.org The molecular electrostatic potential (MEP) can also be calculated to identify nucleophilic and electrophilic sites, which are key to understanding hydrogen bonding and other non-covalent interactions. scilit.comresearchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electronic exchanges and transfer reactions between donor and acceptor compounds. scilit.com
Table 1: Comparison of DFT Functionals for a Piperazine Derivative This table illustrates the kind of data generated in DFT studies, showing calculated energy and dipole moments for a piperazine derivative using different functionals in the gas phase. Data is illustrative based on findings for 1-phenylpiperazin-1,4-diium nitrate monohydrate.
| Functional | Global Minimum Energy (eV) | Dipole Moment (Debye) |
| B3LYP-D | -30955 | 10.222 |
| WB97XD | -30945 | 10.257 |
Source: Adapted from Journal of King Saud University - Science. jksus.org
To perform large-scale molecular dynamics simulations, accurate force fields are essential. Quantum mechanical (QM) calculations are often employed to derive force field parameters that are not available in standard force fields like OPLS-AA or AMBER. rsc.orgnih.govresearchgate.netutexas.edu This is particularly important for simulating systems containing piperazine (PZ) and its ionic species, such as protonated piperazine (PZH+) and piperazine carbamate (B1207046) (PZCOO-), which are crucial in processes like carbon dioxide capture. rsc.orgnih.govresearchgate.net
The charge distribution on these molecules is a critical component of the force field. The Merz-Singh-Kollman scheme, based on QM calculations at a specific level of theory (e.g., B3LYP/6-311+G(d,p)), is commonly used to obtain partial atomic charges. utexas.edursc.org These calculations reveal how charge is distributed across the molecule. For instance, in PZH+, the excess positive charge is distributed relatively evenly around the ring, whereas in PZCOO-, the negative charge is largely localized on the carbamate (COO-) moiety. utexas.edu This differential charge distribution significantly influences how these ions interact with solvent molecules like water. utexas.edu The rest of the force field parameters, including those for bonds, angles, and dihedrals, are often obtained from general force fields like the general Amber force field (GAFF). rsc.org
Table 2: Illustrative Partial Atomic Charges for Piperazine Species This table provides an example of calculated partial atomic charges for key atoms in different piperazine species, highlighting the redistribution of charge upon protonation or carbamate formation. The values are conceptual based on descriptive findings.
| Atom | Piperazine (PZ) | Protonated Piperazine (PZH+) | Piperazine Carbamate (PZCOO-) |
| N (Amine) | ~ -0.7 e | ~ -0.7 e | ~ -0.7 e |
| H (on N) | ~ +0.35 e | ~ +0.35 e | ~ +0.35 e |
| C (Carbamate) | N/A | N/A | Varies |
| O (Carbamate) | N/A | N/A | Varies (localized negative charge) |
Source: Adapted from Physical Chemistry Chemical Physics. utexas.edu
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed, dynamic view of molecular systems, offering insights that are often inaccessible through experimental methods alone. nih.govpharmaexcipients.com
MD simulations are extensively used to investigate the complex network of intermolecular interactions in solution. rsc.orgresearchgate.net In aqueous solutions containing piperazine and its ions, MD simulations can elucidate the distribution of molecules and the nature of their interactions. rsc.orgresearchgate.net For example, simulations can be performed at a constant temperature to gain insight into the molecular distribution within an amine solution. rsc.orgnih.govresearchgate.net
Studies have shown that water molecules tend to pack more densely around the charged species PZH+ and PZCOO- compared to the neutral PZ molecule. utexas.edu The radial distribution function (RDF) is a key metric derived from MD simulations that describes how the density of surrounding particles varies as a function of distance from a reference particle. RDFs between piperazine species and water show distinct solvation shells. utexas.edu Furthermore, the spatial distribution functions (SDFs) reveal the three-dimensional arrangement of solvent molecules, showing that water molecules are evenly distributed around PZH+ but tend to localize around the -NH- group and the negatively charged COO- moiety in PZCOO-. utexas.edu These simulations also highlight the importance of hydrogen bonding in the structure and dynamics of the solution. nih.gov
MD simulations provide a molecular-level understanding of absorption processes, such as the capture of CO2 by aqueous amine solutions. rsc.orgnih.govresearchgate.netuib.no By simulating the behavior of CO2 molecules in the presence of piperazine-containing solutions, researchers can unravel the mechanisms governing absorption. rsc.orgnih.govresearchgate.net
These simulations have been instrumental in demonstrating the role of piperazine and its carbamate form (PZCOO-) in accelerating the CO2 absorption process. rsc.orgnih.govresearchgate.net The simulations can track the interactions between CO2 and the different amine species present in the solution. For instance, the RDF between the nitrogen atoms of piperazine species and the carbon atom of CO2 can indicate the proximity and likelihood of interaction, which is a precursor to the chemical reaction of absorption. utexas.edu This molecular-scale view helps in designing more efficient solvents for industrial applications like post-combustion CO2 capture. acs.org
The biological activity and physical properties of molecules like piperazine are often dictated by their ability to adopt different three-dimensional shapes or conformations. nih.gov MD simulations are an ideal tool for exploring the conformational landscape and flexibility of molecules. nih.govuq.edu.au
The piperazine ring itself typically adopts a chair conformation. nih.gov However, the substituents on the ring and the molecule's environment can influence its flexibility. Conformational analysis of piperazine derivatives has shown that the preference for axial or equatorial substitution can have significant implications for their function, for example, as receptor agonists. nih.gov Studies combining molecular docking with MD simulations have suggested that the conformational adaptability of piperazine derivatives upon binding to a target protein is crucial for their inhibitory activity. nih.gov This highlights that considering the dynamic flexibility of these molecules is more important in contexts like drug design than has often been assumed. nih.gov
Binding Free Energy Calculations in Ligand-Receptor Interactions
The determination of binding free energy is a critical component of computational drug design, offering a more comprehensive understanding of the stability of a ligand-receptor complex than docking scores alone. For piperazine-containing compounds, various computational methods are employed to estimate the binding free energy (ΔG), providing insights into the molecular interactions driving complex formation.
One of the most prevalent methods is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) approach. modgraph.co.uk This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. The binding free energy is typically calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. This can be represented by the following thermodynamic cycle:
Thermodynamic Cycle for MM/PBSA Calculation
Source: Adapted from research articles on binding free energy calculations.
The components of the binding free energy in the MM/PBSA method include changes in molecular mechanical energy (ΔE_MM), solvation free energy (ΔG_solv), and conformational entropy (TΔS). The solvation free energy is further divided into polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). dntb.gov.ua
In studies involving piperazine derivatives, MM/PBSA calculations have been instrumental in ranking potential inhibitors and understanding the contributions of specific residues to the binding affinity. For instance, in a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives as carbonic anhydrase IX (CAIX) inhibitors, the MM/PBSA method was used to compute the binding free energy for several compounds. modgraph.co.uk The calculations were performed on snapshots extracted from molecular dynamics (MD) simulation trajectories. modgraph.co.uk
Table 1: Illustrative Binding Free Energy Data for Piperazine Derivatives
| Compound | Target Protein | Binding Affinity (Docking Score, kcal/mol) | Calculated Binding Free Energy (ΔG, kJ/mol) |
|---|---|---|---|
| SA2 | CAIX | -8.39 | -36.78 |
| SA4 | CAIX | -8.04 | -37.93 |
| SA5 | CAIX | -7.95 | -36.61 |
| SA7 | CAIX | -8.61 | -28.21 |
Data adapted from a study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives. modgraph.co.uk
These calculations can reveal crucial amino acid residues that play a significant role in the ligand-receptor interaction, which is vital information for the design of more potent and selective inhibitors. modgraph.co.uk While alchemical free energy perturbation (FEP) methods are also powerful for predicting binding affinities, MM/PBSA provides a computationally less expensive alternative that is widely used for rescoring docked poses and for providing qualitative and semi-quantitative insights into binding. dntb.gov.uaox.ac.uk The accuracy of these predictions is highly dependent on the force field used and the sampling of conformational space. libretexts.org
Structure-Activity Relationship (SAR) Studies using Computational Methods
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods have become indispensable in elucidating SAR, enabling the rational design of new molecules with improved properties. nist.gov For piperazine-based compounds, computational SAR studies often involve a combination of molecular docking, quantitative structure-activity relationship (QSAR) modeling, and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
The versatile structure of the piperazine ring allows for extensive chemical modifications, making it a common scaffold in drug discovery. researchgate.netresearchgate.net Computational SAR studies help to identify which modifications are likely to enhance activity. For example, in the development of dopamine (B1211576) D3 versus D2 receptor selective ligands, SAR studies on a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines have highlighted the importance of substituents on the piperazine head group and the arylamide tail group. researchgate.net
Molecular docking simulations are a cornerstone of computational SAR. By predicting the binding mode of a series of analogs within a receptor's active site, researchers can rationalize observed activity trends. For instance, the higher affinity of a 2,3-dichlorophenylpiperazine analog compared to a 2-methoxyphenyl analog could be explained by better hydrophobic and aromatic interactions within the binding pocket, as predicted by docking poses. researchgate.net Such studies can also guide the design of new compounds with improved selectivity. researchgate.net
Table 2: Example of SAR Insights for Piperazine Derivatives Targeting Dopamine Receptors
| Compound Feature | Observation from SAR Studies | Computational Insight |
|---|---|---|
| Linker Length/Composition | Crucial for modulating affinity and intrinsic activity. researchgate.net | Docking can predict optimal linker length for spanning key interaction points. |
| Piperazine Head Group | Substituents like 2,3-dichlorophenyl can increase affinity. researchgate.net | Computational models can show how these groups fit into specific sub-pockets of the receptor. |
| Arylamide Tail Group | Aromatic interactions predicted by docking can be tested by synthesizing analogs. researchgate.net | Molecular dynamics can assess the stability of these interactions over time. |
| Lipophilicity | Increased lipophilicity can correlate with improved affinity but may also affect other properties. researchgate.net | Calculated properties like cLogP can be used to balance affinity with desirable ADME properties. |
Information synthesized from SAR studies on arylpiperazine derivatives. researchgate.net
Furthermore, computational studies can explore the role of the piperazine ring itself in receptor binding. In prazosin-related compounds, replacing the piperazine ring with other cyclic diamines and observing the effect on α-adrenoreceptor blocking activity has been rationalized through computational modeling. niscpr.res.in These studies suggested the presence of a lipophilic binding pocket of a specific size and orientation that favorably accommodates the piperazine moiety. niscpr.res.in The integration of computational SAR with synthetic chemistry accelerates the optimization of lead compounds, making the drug discovery process more efficient. researchgate.netnih.gov
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, primarily based on Density Functional Theory (DFT), have become powerful tools for predicting the spectroscopic properties of molecules with high accuracy. nih.gov These methods can be applied to Piperazine Dihydrochloride (B599025) Monohydrate to predict its vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. Such predictions are invaluable for interpreting experimental data and confirming the molecular structure.
Vibrational Spectra (FT-IR and Raman)
The vibrational frequencies of a molecule can be calculated by first optimizing its geometry to a minimum energy state and then computing the second derivatives of the energy with respect to the atomic displacements. nih.gov DFT methods, particularly with hybrid functionals like B3LYP, have shown excellent performance in predicting vibrational spectra for piperazine derivatives. nih.gov
For Piperazine Dihydrochloride Monohydrate, a computational approach would involve:
Building the initial 3D structure of the C₄H₁₂N₂²⁺·2Cl⁻·H₂O complex.
Performing a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G**). nih.gov
Calculating the harmonic vibrational frequencies at the optimized geometry.
The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.gov
The results of these calculations provide the positions, intensities (for IR), and activities (for Raman) of the vibrational bands, which can be compared directly with experimental spectra. nih.gov A normal coordinate analysis can also be performed to assign the calculated vibrational modes to specific molecular motions, such as N-H stretches, C-H bends, and ring deformations. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectra
The prediction of ¹H and ¹³C NMR chemical shifts is another key application of first-principles calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within the DFT framework. researchgate.net The chemical shift (δ) is then determined by referencing the calculated isotropic shielding value (σ_iso) of the nucleus of interest to that of a standard reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
δ = σ_ref - σ_iso
The computational protocol for predicting the NMR spectrum of this compound would include:
Conformational analysis to identify the most stable conformer(s) in solution.
Geometry optimization of the conformer(s) using a selected DFT functional and basis set.
Calculation of NMR shielding tensors using the GIAO method. researchgate.net
Averaging the chemical shifts over the Boltzmann population of stable conformers.
Applying a scaling factor or linear regression to improve the correlation with experimental data. researchgate.net
Table 3: Typical Computational Parameters for Spectroscopic Property Prediction
| Parameter | Vibrational Spectra (FT-IR/Raman) | NMR Spectra (¹H, ¹³C) |
|---|---|---|
| Software | Gaussian, ORCA, etc. | Gaussian, ORCA, etc. |
| Method | DFT | DFT |
| Functional | B3LYP, PBE0, etc. | B3LYP, mPW1PW91, etc. researchgate.net |
| Basis Set | 6-311G**, cc-pVTZ, etc. nih.gov | 6-31G(d,p), aug-cc-pVDZ, etc. researchgate.net |
| Calculation Type | Freq (Frequency) | NMR (GIAO) |
| Solvation Model | PCM, SMD (optional, for solution phase) | PCM, SMD (often recommended) |
This table represents common parameters used in computational spectroscopy and is not from a single specific study on this compound.
These first-principles predictions of spectroscopic properties serve as a powerful complement to experimental characterization, aiding in the definitive structural elucidation of compounds like this compound.
Biochemical and Pharmacological Research
Mechanism of Action Studies of Piperazine (B1678402) Derivatives at the Molecular Level
The primary anthelmintic action of piperazine is mediated through its effects on the nervous and muscular systems of parasites. drugbank.com It functions by paralyzing the parasites, which allows the host's body to expel the organism. drugbank.com
Piperazine acts as a gamma-aminobutyric acid (GABA) receptor agonist. drugbank.comtruemeds.in It selectively binds to the parasite's muscle membrane GABA receptors. drugbank.com GABA is the primary inhibitory neurotransmitter in the brain and reduces the neuronal activity of target cells. youtube.com GABA receptors, specifically GABA-A and GABA-C types, are ligand-gated chloride channels. youtube.com The binding of an agonist like piperazine to these receptors opens the channels, allowing chloride ions to flow into the neuron. youtube.compatsnap.com This influx of negative ions causes hyperpolarization of the cell membrane, making the neuron less excitable and inhibiting the possibility of an action potential. drugbank.compatsnap.comwikipedia.org
While piperazine itself is a GABA agonist, research has shown that other piperazine derivatives can act as antagonists. A study on the human α1β2γ2 GABAA receptor demonstrated that several phenylpiperazine derivatives, such as 1-(2-chlorophenyl)piperazine (B141456) (2CPP), function as receptor antagonists, inhibiting the GABA-evoked ion current. nih.gov This indicates that modifications to the piperazine ring can significantly alter its interaction with the GABA receptor, changing its function from agonistic to antagonistic. nih.gov Another derivative, pitrazepin, has been shown to be a competitive antagonist of GABAA receptors. nih.gov
The agonistic effect of piperazine at GABA receptors is central to its anthelmintic activity. patsnap.com In helminths, unlike in their vertebrate hosts, GABA receptors are expressed in the peripheral nervous system, including at the neuromuscular junction. atamanchemicals.com By stimulating these receptors, piperazine causes an increased influx of chloride ions into the muscle cells of the parasite. patsnap.com
This leads to hyperpolarization of the muscle membrane, which blocks the transmission of nerve impulses required for contraction. drugbank.compatsnap.com The result is a state of flaccid paralysis in the worm. drugbank.comtruemeds.in In this paralyzed state, the worm is unable to maintain its position within the host's intestinal lumen and is dislodged. drugbank.comchemicalbook.com It is then expelled from the body through the natural peristaltic action of the host's digestive tract. patsnap.comchemicalbook.com Some research also suggests that piperazine may act by inhibiting acetylcholine (B1216132) at the neuromuscular junction, which would also lead to paralysis. nih.govyoutube.com
The principal effect of piperazine on neurotransmitter systems in parasites is the potentiation of GABAergic inhibition. patsnap.comchemicalbook.com By mimicking the action of GABA, piperazine effectively dampens neurotransmission, particularly at the neuromuscular junction, leading to the paralysis characteristic of its anthelmintic effect. patsnap.compatsnap.com
Research into more complex piperazine derivatives has revealed a broader range of effects on various neurotransmitter systems. For instance, buspirone, which contains a piperazine moiety, has a high affinity for serotonin (B10506) (5-HT1A) receptors and a moderate affinity for brain D2-dopamine receptors, but no significant affinity for benzodiazepine (B76468) receptors or effect on GABA binding. fda.gov Its pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP), also demonstrates activity. fda.gov This highlights the versatility of the piperazine scaffold in designing molecules that can target different neurotransmitter systems beyond GABA. fda.gov
In Vitro Biochemical Assays
In vitro assays are crucial for determining the specific molecular targets and potency of new chemical entities. Studies on piperazine and its derivatives have utilized enzyme inhibition and receptor binding assays to elucidate their mechanisms and identify new therapeutic potentials.
The piperazine structure has been used as a scaffold for developing potent enzyme inhibitors. In one study, a series of piperazine derivatives were synthesized and evaluated for urease inhibitory activity. Urease is an enzyme that plays a significant role in the pathogenesis of infections by Helicobacter pylori. nih.gov Several of the synthesized analogs showed excellent inhibitory potential, with some compounds demonstrating significantly greater potency than the standard inhibitor, thiourea. nih.gov
Another line of research investigated piperazine derivatives as inhibitors of glutathione (B108866) reductase, an enzyme involved in antioxidant defense. A study found that copper (II) complexes of certain piperazine derivatives exhibited the most potent inhibition of both baker's yeast and human erythrocyte glutathione reductase. itu.edu.tr Furthermore, in the context of neurodegenerative disorders, piperazine derivatives were identified as a new class of lead structures that inhibit the propagation of the disease-associated prion protein, PrP(Sc), in cell-based assays. nih.gov
| Derivative Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Substituted Phenyl Piperazines | Urease (from H. pylori) | Showed excellent inhibitory potential with IC50 values ranging from 1.1 to 33.40 µM. | nih.gov |
| Copper (II) Complexes of Piperazine Derivatives | Glutathione Reductase | Complexes showed significant inhibition against yeast and human glutathione reductase. | itu.edu.tr |
| Various Piperazine Derivatives | Prion Protein (PrPSc) Propagation | Identified as a new lead structure for inhibiting prion propagation in vitro. | nih.gov |
Receptor binding assays quantify the affinity of a ligand for a specific receptor. Studies on piperazine derivatives have revealed high-affinity interactions with various receptors. For example, a series of arylalkylsulfonyl piperazine derivatives were synthesized and tested for their affinity to sigma (σ) receptors. The study identified ligands with high affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov
Another study explored the antagonism of the human GABAA receptor by various piperazine derivatives. Using two-electrode voltage-clamp techniques, the inhibitory concentrations (IC) were determined, ranking the derivatives by potency. Chlorophenylpiperazines were found to be the most potent antagonists in this series. nih.gov
| Compound/Derivative | Target Receptor | Affinity (Ki or IC20) | Reference |
|---|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | Ki = 0.96 nM | nih.gov |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ2 Receptor | Ki = 91.8 nM | nih.gov |
| 1-(2-chlorophenyl)piperazine (2CPP) | GABAA Receptor | IC20 = 46 µM | nih.gov |
| 1-(3-methoxyphenyl)piperazine (3MPP) | GABAA Receptor | Higher potency than 4MPP | nih.gov |
| Buspirone | Serotonin (5-HT1A) | High Affinity | fda.gov |
| Buspirone | Dopamine (B1211576) (D2) | Moderate Affinity | fda.gov |
Note: While this compound is a piperidine (B6355638), the study compared its activity directly to its piperazine analogues. nih.gov
Cell-Based Assays for Biological Activity
The piperazine scaffold is a cornerstone in the synthesis of novel compounds screened for biological activity using a variety of cell-based assays. These in vitro studies are essential for determining the therapeutic potential of piperazine derivatives against a wide range of diseases.
Researchers have synthesized and evaluated numerous piperazine derivatives for their effects on cell proliferation, viability, and specific cellular pathways. For instance, novel vindoline-piperazine conjugates have been investigated for their antiproliferative activity across 60 human tumor cell lines (the NCI-60 screen). mdpi.com In these studies, derivatives with specific substitutions, such as N-[4-(trifluoromethyl)benzyl]piperazine and N-bis(4-fluorophenyl)methyl piperazine, demonstrated potent growth inhibition, particularly against breast, colon, melanoma, and lung cancer cell lines. mdpi.com Similarly, piperazine-based semicarbazone derivatives were assessed for urease inhibition and cytotoxicity using MTT assays on NIH-3T3 and MCF-7 cell lines, showing high efficacy as urease inhibitors with low cytotoxicity. benthamdirect.com
The versatility of the piperazine ring allows it to be incorporated into diverse molecular structures to enhance or confer biological activity. Studies have shown that introducing a piperazine moiety can significantly improve the antitumor activity of natural products like berberine (B55584) and ursolic acid derivatives. nih.gov Cell-based assays for these hybrid molecules have demonstrated significant activity against various cancer cell lines, including CaSki and HepG-2. nih.govresearchgate.net Furthermore, piperazine derivatives have been screened for antimicrobial and antifungal properties against a panel of microbes such as Staphylococcus aureus, Escherichia coli, and Aspergillus species, with many compounds showing significant activity. nih.govacgpubs.org
Table 1: Examples of Piperazine Derivatives in Cell-Based Assays
| Derivative Class | Cell Line(s) | Assay Type | Observed Biological Activity | Reference(s) |
|---|---|---|---|---|
| Vindoline-Piperazine Conjugates | NCI-60 Panel (e.g., MDA-MB-468, HOP-92) | Antiproliferative Assay | Potent growth inhibition (low micromolar GI₅₀) against multiple cancer types. | mdpi.com |
| Piperazine-Semicarbazones | NIH-3T3, MCF-7 | Urease Inhibition, MTT Assay | High urease inhibition (IC₅₀ of 3.95–6.62 μM) with low cytotoxicity. | benthamdirect.com |
| Berberine-Piperazine Hybrids | CaSki | Anticancer Activity | Enhanced anticancer potency compared to the parent compound. | nih.gov |
| Phenothiazine-Piperazine Derivatives | S. aureus, B. subtilis, M. tuberculosis | Antibacterial, Antitubercular Assays | Good to equipotent activity compared to standards like streptomycin. | nih.gov |
| Chalcone-Piperazine Derivatives | hCA I and II Isoenzymes | Enzyme Inhibition Assay | Good inhibition profile with Kᵢ values in the nanomolar range. | nih.gov |
| N-substituted benzyl (B1604629) piperazines | Vascular Smooth Muscle Cells | Proliferation Inhibition Assay | Moderate to good inhibition of cell proliferation. | researchgate.net |
Use as a Buffer Component in Biological Assays
Piperazine derivatives are prominent in biochemical and molecular biology research for their role as buffering agents. chemicalbook.com The most notable among these is piperazine-N,N′-bis(2-ethanesulfonic acid), commonly known as PIPES. bostonbioproducts.comwikipedia.org PIPES is a zwitterionic ethanesulfonic acid buffer, one of the "Good's buffers" developed to meet the specific needs of biological research. wikipedia.org
The utility of PIPES stems from its pKa of approximately 6.8 (at 25°C), which provides a stable buffering capacity within the crucial physiological pH range of 6.1 to 7.5. bostonbioproducts.combostonbioproducts.comdalochem.com This stability makes it an ideal component for a wide array of biological assays, including:
Cell Culture: PIPES is used to maintain a constant pH in cell culture media, which is critical for cell viability and growth. chemicalbook.comdalochem.com
Enzyme Assays: It prevents pH fluctuations during enzymatic reactions, ensuring that enzyme kinetics are measured under stable and reproducible conditions. chemicalbook.combostonbioproducts.com
Protein Purification and Crystallization: The buffer's low tendency to interact with metal ions prevents interference with protein structure and function, making it suitable for purification techniques like chromatography and for protein crystallization studies. bostonbioproducts.comdalochem.com
Electrophoresis: PIPES is often used as a running buffer for the separation of proteins and nucleic acids in gel electrophoresis. bostonbioproducts.combostonbioproducts.com
Electron Microscopy: It is a component in fixative solutions, helping to preserve the structural integrity of biological tissues and cells for microscopic analysis. chemicalbook.comwikipedia.org
The key advantages of using PIPES as a biological buffer include its minimal interaction with metal ions, high water solubility, and stability in various experimental settings. chemicalbook.combostonbioproducts.comdalochem.com
Pharmacokinetic Profiling in Research Models
The study of pharmacokinetics—how a biological system absorbs, distributes, metabolizes, and excretes a compound—is crucial for drug development. The piperazine ring is frequently incorporated into drug candidates to improve their pharmacokinetic properties. nih.govtandfonline.comnih.gov Pharmacokinetic profiling of piperazine and its derivatives has been conducted in various research models, including rats and dogs, to understand their behavior in vivo. nih.govdefra.gov.uknih.govphcogj.com These studies are essential for predicting a compound's efficacy and for designing molecules with optimal therapeutic profiles. nih.govtandfonline.com
Absorption and Distribution Studies
Research in animal models indicates that piperazine is rapidly absorbed from the gastrointestinal tract following oral administration. defra.gov.ukrwandafda.gov.rw In some studies, the parent piperazine compound could be detected in urine as soon as 30 minutes after administration, demonstrating its quick entry into systemic circulation. defra.gov.ukrwandafda.gov.rw
The distribution of piperazine-containing compounds is influenced by their physicochemical properties. The piperazine moiety itself is known to improve aqueous solubility and cellular permeability, which are critical factors for effective drug distribution. researchgate.net Some piperazine derivatives have been shown to cross the blood-brain barrier, leading to their investigation for central nervous system (CNS) applications. researchgate.netnih.gov In a study with a spirofused piperazine derivative in mice, the brain-to-plasma ratio was found to be approximately 3, indicating significant CNS penetration. nih.gov
Furthermore, certain piperazine derivatives can interact with drug transporters like P-glycoprotein (P-gp), which affects both absorption and distribution. nih.gov In a study involving rats, a piperazine derivative was shown to inhibit P-gp, leading to a lingering absorption peak and enhanced bioavailability of paclitaxel (B517696), a P-gp substrate. nih.gov This modulation of transport proteins is a key area of investigation for improving the pharmacokinetic profiles of co-administered drugs. nih.gov
Metabolism Pathways and Metabolite Identification
The piperazine ring undergoes extensive metabolism in the body, primarily through reactions mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netresearchgate.netdrugbank.com The specific metabolic pathways can be influenced by the substituents attached to the piperazine nitrogens. researchgate.netnih.gov
Common metabolic transformations of the piperazine ring observed in research models include:
N-Dealkylation: Cleavage of an alkyl group from one of the nitrogen atoms. researchgate.net
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to an attached aromatic ring (e.g., a phenyl or benzyl group). nih.govnih.govnih.gov
Piperazine Ring Cleavage: Opening of the heterocyclic ring structure to form ethylenediamine (B42938) derivatives. researchgate.netnih.gov
N-Oxidation: Formation of an N-oxide at one of the piperazine nitrogens. researchgate.net
Hydroxylation of the Piperazine Ring: Addition of a hydroxyl group directly to a carbon atom on the piperazine ring itself. nih.govrsc.org
In studies with N-benzylpiperazine (BZP) in rats, the main identified metabolite was p-hydroxy-BZP, with m-hydroxy-BZP as a minor metabolite. nih.gov For 1-(3-chlorophenyl)piperazine (B195711) (mCPP), metabolism in rats yielded hydroxy-mCPP isomers and products of ring degradation, such as N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline. nih.gov Research using human liver microsomes has shown that the metabolism of piperazine derivatives often involves multiple CYP isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.netrsc.org Some metabolites may undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, before excretion. researchgate.netnih.govnih.gov
Table 2: Common Metabolic Pathways and Metabolites of Piperazine Derivatives in Research Models
| Parent Compound Class | Metabolic Reaction | Resulting Metabolite(s) | Research Model | Reference(s) |
|---|---|---|---|---|
| N-Benzylpiperazine (BZP) | Aromatic Hydroxylation | p-hydroxy-BZP, m-hydroxy-BZP | Rat | nih.govnih.gov |
| 1-(3-chlorophenyl)piperazine (mCPP) | Aromatic Hydroxylation, Ring Cleavage | hydroxy-mCPP, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline | Rat | nih.gov |
| General Piperazine Ring | N-Dealkylation, N-Oxidation, Ring Cleavage | De-alkylated piperazines, N-oxides, Ethylenediamines | In vivo / In vitro | researchgate.net |
| Buspirone | Metabolite Formation | 1-(2-pyrimidinyl)-piperazine (1-PP) | Rat | nih.gov |
| Ribociclib / Abemaciclib | Ring Hydroxylation | Hydroxylated piperazine ring | In vitro (RLM) | nih.gov |
Excretion Routes and Renal Clearance
Piperazine and its metabolites are primarily eliminated from the body via the kidneys and excreted in the urine. defra.gov.ukrwandafda.gov.rwbmj.com Studies in various animal models have shown that after systemic absorption, the parent drug and its metabolites are cleared renally. defra.gov.ukrwandafda.gov.rw The excretion rate can be rapid, with maximal rates observed between 1 and 8 hours post-administration and elimination being largely complete within 24 hours. defra.gov.ukrwandafda.gov.rw
In a study on N-benzylpiperazine (BZP) in rats, about 6.7% of the dose was excreted as the unchanged parent drug, while the hydroxylated metabolites accounted for a larger portion (approximately 25% for p-OH-BZP and 2% for m-OH-BZP). nih.gov This indicates that renal excretion involves both the unchanged drug and its more water-soluble metabolites. nih.gov Some metabolites are excreted as conjugates, with about half of the p-OH-BZP appearing as a glucuronide conjugate, which further facilitates renal elimination. nih.gov
Renal clearance of piperazine-containing compounds can be influenced by interactions with renal transporters. For example, the co-administration of a piperazine derivative with paclitaxel in rats resulted in slower elimination and reduced oral clearance of paclitaxel, partly due to the inhibition of P-gp transporters located in the proximal tubule of the kidney. nih.gov This highlights the role of active tubular secretion and its potential for drug-drug interactions in the excretion process. nih.gov
Preclinical Research Applications
The piperazine ring is recognized as a privileged structure in drug discovery, making it a cornerstone of preclinical research across numerous therapeutic areas. nih.govtandfonline.comresearchgate.net Its value lies in its versatile chemical reactivity and its ability to favorably modulate the physicochemical and pharmacokinetic properties of a lead compound, such as improving aqueous solubility, cell permeability, and receptor binding affinity. tandfonline.comnih.govresearchgate.net
In preclinical studies, the piperazine scaffold has been integrated into novel molecules designed to target a wide spectrum of diseases:
Oncology: Piperazine derivatives are extensively studied as anticancer agents. They have been incorporated into molecules targeting various cancer cell lines, including breast, colon, and lung cancer, often showing significant antiproliferative activity. nih.govmdpi.com
Infectious Diseases: The scaffold is used to develop new antibacterial, antifungal, and anthelmintic agents. nih.govnih.govacgpubs.orgresearchgate.net Research has demonstrated the efficacy of these derivatives against pathogens like M. tuberculosis and various Gram-positive bacteria. nih.gov
Central Nervous System (CNS) Disorders: Due to the ability of some derivatives to cross the blood-brain barrier, the piperazine moiety is a key component in the development of agents for neurodegenerative diseases (like Alzheimer's), antipsychotics, and antidepressants. nih.govresearchgate.netnih.gov
Enzyme Inhibition: Piperazine-based compounds have been designed as potent and selective inhibitors of various enzymes, such as urease and carbonic anhydrases, which are implicated in pathological conditions. nih.govbenthamdirect.com
The adaptability of the piperazine ring allows it to be used as a linker to connect different pharmacophores or as a central scaffold for building libraries of compounds for high-throughput screening. nih.govtandfonline.com This flexibility continues to make it a remarkable and frequently utilized tool in the quest for novel drug candidates. tandfonline.comresearchgate.net
Efficacy Studies in Animal Models (e.g., antiparasitic activity)
Piperazine and its salts are well-established anthelmintic agents, with a history of use dating back to the early 20th century. wikipedia.org Their efficacy is primarily attributed to their ability to paralyze susceptible parasites. The mechanism of action involves agonism of gamma-aminobutyric acid (GABA) receptors on parasite muscle membranes. drugbank.com This interaction leads to hyperpolarization of the nerve endings, resulting in a flaccid paralysis of the worm. drugbank.com Once immobilized, the parasites are unable to maintain their position in the host's intestinal lumen and are expelled by normal peristalsis. drugbank.comnih.gov
Efficacy has been demonstrated across various animal models and against several species of nematodes.
Swine: A controlled study in naturally infected pigs evaluated a granular formulation of piperazine dihydrochloride (B599025). The compound demonstrated an efficacy of 99% to 100% against the roundworm Ascaris suum and nodular worms (Oesophagostomum dentatum and Oesophagostomum quadrispinulatum). nih.gov Furthermore, a 98% to 100% reduction in parasite egg excretion was observed six days after treatment. nih.gov
Poultry: Early studies using piperazine compounds, such as piperazine adipate, in chickens showed a 97% to 100% elimination of the large roundworm Ascaridia galli. researchgate.net Other research indicated effectiveness against Ascaridia and, to a lesser degree, Capillaria and Heterakis. researchgate.net
Cattle: While traditional use focuses on nematodes, research has explored the efficacy of piperazine-based compounds against other types of parasites. In a dairy calf model for cryptosporidiosis, a disease caused by the protozoan Cryptosporidium parvum, the piperazine-based lead compound MMV665917 was shown to be highly effective. nih.gov Treatment resulted in the prompt resolution of diarrhea and reduced the total shedding of fecal oocysts by approximately 94%. nih.gov
Table 1: Summary of Antiparasitic Efficacy in Animal Models
| Animal Model | Parasite Species | Compound/Formulation | Reported Efficacy | Source(s) |
|---|---|---|---|---|
| Pigs | Ascaris suum, Oesophagostomum spp. | Piperazine Dihydrochloride (granular) | 99-100% elimination | nih.gov |
| Chickens | Ascaridia galli | Piperazine Adipate | 97-100% elimination | researchgate.net |
| Dairy Calves | Cryptosporidium parvum | MMV665917 (Piperazine-based) | ~94% reduction in oocyst shedding | nih.gov |
Safety Pharmacology Studies on Organ Systems (e.g., cardiovascular, respiratory, central nervous system)
Safety pharmacology studies are designed to investigate the potential for undesirable pharmacodynamic effects of a substance on vital physiological functions. iitri.orgcriver.com The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems to identify acute and potentially life-threatening risks before human trials. iitri.orgcriver.com
Central Nervous System (CNS): The primary safety concern for piperazine relates to neurotoxicity. This falls under the purview of CNS safety pharmacology, which uses assessments like the Functional Observation Battery (FOB) to detect effects on behavior and coordination. iitri.org As detailed in the Neurotoxicity section (5.4.3.4), piperazine can act as a GABA receptor antagonist in the host, which is the suggested mechanism for its neurotoxic effects. europa.eu
Respiratory System: Piperazine has been identified as a respiratory sensitizing agent, meaning it can cause allergic reactions or asthma-like symptoms upon inhalation. europa.euindustrialchemicals.gov.au In a study on mice, piperazine dihydrochloride was reported to cause respiratory stimulation. thegoodscentscompany.com Standard respiratory safety studies in animals often use whole-body plethysmography to measure parameters like respiratory rate, tidal volume, and minute volume. iitri.org
Cardiovascular System: Comprehensive cardiovascular safety assessments typically involve continuous monitoring of heart rate, blood pressure, and electrocardiogram (ECG) parameters in telemeterized animals, such as dogs. iitri.orgcriver.com Specific data from such core battery studies on piperazine dihydrochloride monohydrate is not detailed in the available literature. However, these studies are a standard requirement for drug development to assess risks like QT interval prolongation, which can be initially screened for using in vitro hERG assays. iitri.orgcriver.com
Toxicological Profiles and Risk Assessment (excluding dosage/administration)
The toxicological profile of piperazine and its salts has been evaluated by various regulatory bodies. The hazard profile for piperazine dihydrochloride is considered to be similar to that of the parent piperazine base, with the exception of local corrosivity. industrialchemicals.gov.au
Research indicates that piperazine itself is not genotoxic. europa.eu However, its nitrosated byproducts, which can form under certain conditions, are mutagenic. europa.eu
Bacterial Tests: Piperazine and its salts (phosphate, citrate, adipate) did not induce point mutations in bacterial reverse mutation assays (Ames test). europa.eu
Mammalian Cell Tests: A mouse lymphoma assay showed a weakly positive result in the presence of metabolic activation, but this finding lacked reproducibility and the mutant frequency was within the historical control range. europa.eu In Chinese hamster ovary cells, piperazine phosphate (B84403) did not induce chromosomal aberrations. europa.eu
In Vivo Tests: Piperazine phosphate did not induce the formation of micronuclei in the erythrocytes of mice. europa.eu No DNA damage was observed in the livers of rats treated with piperazine. europa.eu However, when piperazine dihydrochloride was administered to mice concurrently with nitrite, a host-mediated assay was positive, indicating the in vivo formation of mutagenic nitrosamines. europa.euindustrialchemicals.gov.au
Table 2: Summary of Genotoxicity Research Findings
| Test Type | System | Compound | Result | Source(s) |
|---|---|---|---|---|
| Bacterial Reverse Mutation | Salmonella typhimurium | Piperazine & its salts | Negative | europa.eu |
| Chromosomal Aberration | Chinese Hamster Ovary Cells | Piperazine Phosphate | Negative | europa.eu |
| Micronucleus Test | Mouse Erythrocytes (in vivo) | Piperazine Phosphate | Negative | europa.eu |
| Host-Mediated Assay | Mouse (in vivo) | Piperazine Dihydrochloride + Nitrite | Positive | europa.euindustrialchemicals.gov.au |
| Overall Assessment | - | Piperazine | Not considered genotoxic | europa.euindustrialchemicals.gov.au |
Based on available data, piperazine itself is not considered to pose a significant cancer risk, largely due to its lack of genotoxic activity. europa.eu However, concerns have been raised regarding its potential to form carcinogenic N-nitroso compounds. nih.gov
Animal Studies: Carcinogenicity studies conducted with piperazine did not meet modern standards, but they did not show evidence of tumor induction. europa.eu In a study with MRC rats given piperazine in drinking water for 75 weeks, no tumor induction was observed. europa.eu Similarly, studies in Swiss mice given piperazine in their diet did not show a significant increase in the incidence of lung adenomas. europa.eu
Piperazine dihydrochloride is classified as a suspected reproductive toxicant. industrialchemicals.gov.auindustrialchemicals.gov.au
Classification: In the Harmonised Classification and Labelling System (HCIS), piperazine dihydrochloride is classified as 'Reproductive toxicity – Category 2' with the hazard statement H361fd: "Suspected of damaging fertility. Suspected of damaging the unborn child". industrialchemicals.gov.auindustrialchemicals.gov.au
Fertility Studies: This classification is supported by a two-generation reproductive toxicity study in rats. canada.ca In this key study, adverse effects on fertility were observed at higher doses, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 125 mg/kg body weight/day for reproductive effects. canada.ca
Developmental Studies: Developmental toxicity studies aim to detect adverse effects on the pregnant female and the developing embryo and fetus. fda.gov While adequate and well-controlled studies in pregnant humans have not been conducted, a few case reports of first-trimester exposure did not result in fetal malformations. nih.govnih.gov However, due to the potential for nitrosamine (B1359907) formation, its use in pregnancy is recommended only when clearly indicated and alternative treatments are unavailable. nih.govnih.gov
Neurotoxic effects are a known risk associated with piperazine administration, particularly in individuals with impaired renal function, which is the main route of elimination. nih.goveuropa.eu
Mechanism: The anthelmintic action of piperazine relies on its effect on the parasite's GABAergic system. drugbank.com Its neurotoxic effects in the host are thought to involve a similar but unintended mechanism: antagonism of GABA receptors in the central nervous system. europa.eu
Observed Effects: Reports in humans have described symptoms such as weakness, blurred vision, impaired coordination, staggering, and tremors. industrialchemicals.gov.auscbt.com These effects have been colloquially termed "worm wobble". nih.gov
Toxicological Threshold: Based on several human case reports involving severe neurotoxic symptoms after high doses, a Lowest-Observed-Adverse-Effect-Level (LOAEL) for acute neurotoxicity in humans has been proposed at 110 mg/kg body weight. industrialchemicals.gov.auindustrialchemicals.gov.au
Table 3: Summary of Neurotoxicity Profile
| Aspect | Description | Source(s) |
|---|---|---|
| Mechanism | Antagonism of GABA receptors in the host's central nervous system. | europa.eu |
| Key Effects | Weakness, ataxia ("worm wobble"), tremors, blurred vision, seizures. | industrialchemicals.gov.auscbt.comnih.gov |
| Risk Factors | Impaired renal function, high doses. | nih.goveuropa.eu |
| Acute LOAEL (Human) | 110 mg/kg body weight. | industrialchemicals.gov.auindustrialchemicals.gov.au |
Applications in Drug Discovery and Development
The piperazine moiety is a frequently incorporated structural unit in a vast array of biologically active compounds and approved pharmaceuticals. nih.gov Its widespread presence is attributable to its versatility; it can serve as a basic and hydrophilic group to optimize the pharmacokinetic profile of a drug candidate or act as a scaffold to correctly orient pharmacophoric groups for optimal interaction with biological targets. nih.govtandfonline.com this compound is a key building block in this process, providing a reliable source of the piperazine core for synthetic modifications. chemimpex.com
In the iterative process of lead optimization, the goal is to enhance a compound's potency, selectivity, and pharmacokinetic properties while minimizing toxicity. youtube.comcriver.com The piperazine scaffold is a powerful tool in this endeavor. tandfonline.com The two nitrogen atoms of the piperazine ring can serve as hydrogen bond donors or acceptors, which can tune a molecule's interaction with its target receptor and improve water solubility and bioavailability. mdpi.comnih.gov
This compound is a versatile and widely utilized intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). chemimpex.com Its water solubility and stable, crystalline nature make it an ideal starting material for incorporating the piperazine nucleus into more complex molecules. chemimpex.com
The chemical reactivity of the piperazine ring facilitates its use in linking different pharmacophores or as a central scaffold. nih.govtandfonline.com Common synthetic methodologies to create piperazine-containing drugs include:
N-Alkylation: This involves reacting piperazine with alkyl halides or sulfonates, or through reductive amination, and is a key step in the synthesis of numerous kinase inhibitors used in cancer therapy. nih.gov
N-Arylation: The formation of a bond between a piperazine nitrogen and an aromatic ring is often achieved through methods like the Buchwald–Hartwig coupling or nucleophilic aromatic substitution. nih.gov This is fundamental to creating many CNS-active drugs.
C-H Functionalization: More recent advances have focused on creating derivatives with substituents on the carbon atoms of the piperazine ring, thereby expanding its structural diversity beyond simple N-substitution. mdpi.com
A patent for an industrial process highlights the use of a this compound derivative, specifically trans-(4-{4-[2-(4-amino-cyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine dihydrochloride monohydrate, as a key intermediate in the synthesis of a complex pyrimidinyl-piperazine compound. google.comgoogle.com This underscores the direct role of such hydrated salt forms in scalable pharmaceutical manufacturing.
The piperazine scaffold is a hallmark of many drugs targeting the central nervous system (CNS), particularly anti-anxiety and anti-depressant medications. ingentaconnect.comresearchgate.netnih.gov this compound serves as a foundational building block for synthesizing these therapeutic agents. chemimpex.com The prevalence of the piperazine moiety in this area is linked to its ability to confer a favorable CNS pharmacokinetic profile and to participate in the specific binding conformations required for activity at neurotransmitter receptors. researchgate.netnih.gov
Many piperazine derivatives exert their effects by interacting with the serotonergic system. nih.govcdnsciencepub.com For example, compounds can be designed to act as agonists at 5-HT1A receptors, a mechanism associated with anxiolytic and antidepressant effects. cdnsciencepub.comsilae.it
Table 1: Examples of Piperazine-Containing Anxiolytics and Antidepressants
| Drug | Class | Mechanism of Action | Reference |
|---|---|---|---|
| Trazodone | SARI | Serotonin antagonist and reuptake inhibitor | wikipedia.org |
| Vortioxetine | Atypical Antidepressant | Multimodal activity on the serotonergic system | ingentaconnect.comresearchgate.net |
| Buspirone | Anxiolytic | 5-HT1A receptor partial agonist | researchgate.netnih.gov |
| Amoxapine | Tetracyclic Antidepressant | Blocks dopamine and norepinephrine (B1679862) reuptake | rsc.orgijrrjournal.com |
The structure-activity relationship studies of piperazine derivatives are crucial for developing new agents. Research has shown that the antidepressant-like effects of certain novel piperazine derivatives are mediated through the monoaminergic pathway and can lead to increased levels of brain-derived neurotrophic factor (BDNF). nih.gov
The application of piperazine derivatives in neuropharmacology extends beyond anxiety and depression. benthamdirect.combenthamdirect.com The piperazine nucleus is a versatile pharmacophore that can be found in drugs for a wide range of neurological disorders, including psychosis. ingentaconnect.comresearchgate.net The ability of piperazine analogs to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, makes them valuable tools for researchers. ingentaconnect.comijrrjournal.com
The antipsychotic drug Clozapine , for instance, contains a piperazine moiety and exhibits a complex pharmacology, acting on multiple receptors. ingentaconnect.comresearchgate.net Similarly, Aripiprazole is another piperazine-containing antipsychotic. silae.it The development of such drugs often involves synthesizing derivatives from piperazine building blocks to potentiate activity at specific receptor targets. researchgate.netpharmacompass.com Research continues to explore new piperazine derivatives for their potential as antipsychotics, anticonvulsants, and treatments for neurodegenerative conditions like Alzheimer's disease. researchgate.netsilae.it
The core structure of the potent opioid analgesic Fentanyl is a 4-anilidopiperidine. nih.gov In the development of fentanyl analogs, medicinal chemists have explored structural modifications to alter pharmacological properties. While fentanyl itself contains a piperidine ring, some research into related compounds involves the synthesis of piperazine congeners. nih.gov For example, amino acid derivatives have been prepared for the subsequent synthesis of 1-(piperidin-4-yl)piperazine (B119527) congeners related to fentanyl. nih.gov
More broadly, the piperazine scaffold is a key component in numerous blockbuster drugs across various therapeutic classes, demonstrating its importance far beyond CNS applications. mdpi.com
Table 2: Examples of Other Notable Piperazine-Containing Drugs
| Drug | Class | Therapeutic Use | Reference |
|---|---|---|---|
| Sildenafil | PDE5 Inhibitor | Erectile Dysfunction | mdpi.com |
| Imatinib | Kinase Inhibitor | Cancer (Chronic Myeloid Leukemia) | mdpi.com |
| Ciprofloxacin | Fluoroquinolone Antibiotic | Bacterial Infections | rsc.org |
| Cetirizine | Antihistamine | Allergies | researchgate.net |
| Itraconazole | Antifungal | Fungal Infections | rsc.org |
The synthesis of these diverse molecules often relies on the incorporation of the piperazine ring through standard chemical reactions starting from simple precursors like this compound. nih.govchemimpex.com
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone for the analysis of piperazine (B1678402). These methods, often requiring a derivatization step, provide the sensitivity and specificity needed for quantification in various matrices, including active pharmaceutical ingredients (APIs). jocpr.comjocpr.com
HPLC coupled with UV detection is a widely used technique for the analysis of piperazine, primarily after chemical modification to make the molecule detectable by UV light. researchgate.net
The development of a robust HPLC-UV method involves the careful optimization of several key parameters to achieve adequate separation and detection. Since piperazine itself is not UV active, a derivatization step is typically required before analysis. tandfonline.com
One established method utilizes a mobile phase composed of a mixture of acetonitrile (B52724), methanol (B129727), and diethylamine (B46881) in a ratio of 90:10:0.1 (v/v/v). jocpr.com Chromatographic separation is achieved using a Chiralpak IC (Diacel) column (250 x 4.6 mm, 5µm particle size). jocpr.com Optimized operational parameters include maintaining the column temperature at 35°C and setting the mobile phase flow rate at 1.0 mL/min. jocpr.com Following derivatization, the resulting compound can be detected at a wavelength of 340 nm. jocpr.com The total analysis time for such a run is typically around 20 minutes, with an injection volume of 10 µL. jocpr.com
Table 1: Example of HPLC-UV Chromatographic Conditions for Piperazine Analysis
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) jocpr.com |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35°C jocpr.com |
| Detection Wavelength | 340 nm jocpr.com |
| Injection Volume | 10 µL jocpr.com |
Given that piperazine lacks a native chromophore, its determination at low concentrations by HPLC-UV is only feasible after it has been converted into a derivative that possesses a high optical density. jocpr.com
NBD-Cl (4-chloro-7-nitrobenzofuran): A common strategy involves pre-column derivatization with NBD-Cl. jocpr.comjocpr.com This reagent reacts with piperazine to form a stable, UV-active derivative, enabling its detection at low levels with standard HPLC-UV equipment. jocpr.comresearchgate.net This approach has been successfully applied to the determination of piperazine content in active pharmaceutical ingredients and their intermediates. jocpr.com
Dansyl Chloride (DNS-Cl): Dansyl chloride is another effective derivatizing agent used for the analysis of piperazine. researchgate.netqascf.com It reacts with the secondary amine groups of piperazine, yielding a highly fluorescent derivative. researchgate.net This derivatization is not only useful for UV detection but is also fundamental for fluorescence detection methods. qascf.comresearchgate.net
A developed HPLC-UV method must be thoroughly validated to ensure its reliability for routine application. jocpr.com Validation is performed according to established guidelines, assessing a range of parameters. japtronline.com
For a method involving NBD-Cl derivatization, validation has been demonstrated over a concentration range of approximately 30 to 350 ppm. jocpr.comresearchgate.net
Linearity: The method exhibits a direct proportional relationship between concentration and detector response within the specified range. jocpr.com
Precision: The precision of the method is confirmed by low relative standard deviation (%RSD) values. For instance, a method precision study showed a %RSD for the peak area of piperazine to be within 1.13%. jocpr.com Intermediate precision, assessed by different analysts and instruments, also demonstrates the method's reproducibility. hakon-art.com
Accuracy: Accuracy is often evaluated through recovery studies. In one study, the percentage recovery of piperazine from spiked samples ranged from 104.87% to 108.06%. jocpr.com
Robustness: The method's robustness is tested by deliberately altering chromatographic conditions, such as flow rate and column temperature. The %RSD for the peak area of piperazine remained less than 4.0 under these varied conditions, indicating the method's reliability during normal use. jocpr.com
Ruggedness: Ruggedness is demonstrated by the consistency of results when the method is performed by different analysts using different equipment. jocpr.comhakon-art.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The sensitivity of the method is defined by the LOD and LOQ. For a specific derivatization method, the LOD for piperazine was found to be 30 ppm, and the LOQ was 90 ppm. jocpr.com Another study reported an LOQ of 5.3 µg of piperazine dihydrochloride (B599025) monohydrate injected. researchgate.net
Table 2: Summary of Validation Parameters for an HPLC-UV Method
| Validation Parameter | Result |
| Linearity Range | ~30 ppm to 350 ppm jocpr.comresearchgate.net |
| Precision (%RSD) | ≤ 1.13% jocpr.com |
| Accuracy (% Recovery) | 104.87% - 108.06% jocpr.com |
| Robustness (%RSD) | < 4.0 jocpr.com |
| Limit of Detection (LOD) | 30 ppm jocpr.com |
| Limit of Quantitation (LOQ) | 90 ppm jocpr.com |
A significant application of these developed HPLC-UV methods is the quantification of trace amounts of piperazine in active pharmaceutical ingredients (APIs). jocpr.comjocpr.com The derivatization strategy with reagents like NBD-Cl allows for the detection of piperazine at low levels, which is crucial for impurity profiling in bulk drug substances. jocpr.com Spiked recovery tests have confirmed that the derivatization reaction can proceed smoothly without interference from the API matrix, ensuring the accuracy of the results. jocpr.comresearchgate.net
For even greater sensitivity, Ultra-High-Performance Liquid Chromatography coupled with a Fluorescence Detector (UHPLC-FLD) offers a powerful alternative for piperazine analysis. qascf.comqascf.com This technique relies on derivatization with a fluorescent tag, such as dansyl chloride (DNS-Cl), to produce a derivative that can be excited by the light source and emit fluorescence. qascf.com
A reliable UHPLC-FLD method has been established for determining piperazine residues in complex matrices like animal tissues. qascf.comqascf.com In this method, separation is achieved on an Acquity UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 μm) with a mobile phase of ultrapure water and acetonitrile (15:85, V/V). qascf.com
Validation of such a method demonstrates excellent performance characteristics. Linearity is typically observed with coefficients of determination (R²) greater than or equal to 0.9991. qascf.com The method is highly sensitive, with Limits of Detection (LODs) ranging from 0.50 to 1.20 µg/kg and Limits of Quantitation (LOQs) from 1.80 to 3.50 µg/kg in various tissues. qascf.com Accuracy is confirmed with recovery values between 79.64% and 99.77%, and precision is shown by relative standard deviations (RSDs) in the range of 1.14% to 5.63%. qascf.comqascf.com
Table 3: Validation Data for UHPLC-FLD Method for Piperazine Analysis
| Parameter | Result |
| Linearity (R²) | ≥ 0.9991 qascf.com |
| LOD | 0.50 - 1.20 µg/kg qascf.com |
| LOQ | 1.80 - 3.50 µg/kg qascf.com |
| Accuracy (% Recovery) | 79.64% - 99.77% qascf.comqascf.com |
| Precision (%RSD) | 1.14% - 5.63% qascf.comqascf.com |
High-Performance Liquid Chromatography (HPLC) with UV Detection (HPLC-UV)
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness.
Direct ultraviolet-visible (UV-Vis) spectrophotometry is challenging for piperazine because the molecule lacks a significant chromophore, meaning it does not strongly absorb light in the UV-Vis range. jocpr.com Its native absorbance is at a low wavelength (around 205 nm) with a very low molar absorptivity, making sensitive detection difficult. jocpr.com
To overcome this limitation, derivatization is employed to attach a chromophoric group to the piperazine molecule. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, yellow-colored product that is highly active in the UV-Vis spectrum. researchgate.netjocpr.comjocpr.com The resulting derivative can be reliably measured at a higher wavelength, typically around 340 nm, away from potential interferences. jocpr.com This approach allows for the quantification of piperazine at trace levels using standard HPLC-UV instrumentation. The method has been validated for linearity, precision, and accuracy in the parts-per-million (ppm) range. jocpr.comjocpr.com
Colorimetric assays provide a simple and rapid means of quantifying piperazine. One established method involves the reaction of piperazine with sodium 1,2-naphthoquinone-4-sulfonate (NQS), also known as Folin's reagent. rsc.orgsigmaaldrich.com In an alkaline or buffered medium, NQS reacts with the secondary amine groups of piperazine to produce a colored product.
For the determination of piperazine, the reaction is typically carried out in an acetate-citrate buffer at a pH of 7.5. rsc.org The mixture is maintained at a controlled temperature (10–15 °C), and the resulting color is measured spectrophotometrically at its wavelength of maximum absorbance, which is 490 nm. rsc.org The intensity of the color produced is directly proportional to the concentration of piperazine, following Beer's law within a specific concentration range. This method has been successfully applied to the analysis of piperazine in pharmaceutical formulations. rsc.org Other colorimetric reagents, such as bromothymol blue, have also been used to form a measurable complex with piperazine. nih.gov
Electrochemical Methods
Electrochemical methods offer high sensitivity for the detection of electroactive species. While piperazine itself can be oxidized, modern methods often couple electrochemistry with liquid chromatography for enhanced selectivity. nih.govacs.org An innovative approach involves high-performance liquid chromatography with electrochemical detection (HPLC-ECD). acs.orgresearchgate.net
In these methods, the sample is first separated by HPLC, and the eluate passes through an electrochemical cell where a potential is applied. Research has shown that modifying a carbon fiber microelectrode with nickel oxide nanoparticles creates a surface with a significant electrocatalytic effect toward the oxidation of the piperazine moiety. nih.govacs.org This enhancement allows for highly sensitive detection at an applied potential of approximately +1500 mV versus a silver/silver chloride (Ag/AgCl) reference electrode. acs.org This technique has been successfully validated for the analysis of various piperazine-based drugs, demonstrating low limits of detection (in the nanomolar range) and good linearity. nih.govacs.org
Sample Preparation Techniques (e.g., Accelerated Solvent Extraction, Solid Phase Extraction)
Effective sample preparation is critical for accurate analysis, especially when piperazine dihydrochloride monohydrate must be isolated from complex matrices like biological tissues or food products. researchgate.net A combination of Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) is a powerful and efficient strategy. tandfonline.comtandfonline.com
Accelerated Solvent Extraction (ASE) utilizes elevated temperatures and pressures to increase the efficiency and speed of solvent extraction. qascf.com For piperazine, a typical ASE procedure might involve an initial extraction with a non-polar solvent like n-hexane to remove lipids, followed by extraction of the target analyte with a more polar solvent, such as acetonitrile containing a small amount of formic acid. tandfonline.com
Solid Phase Extraction (SPE) is then used to purify the extract obtained from ASE. qascf.com Since piperazine is a basic compound, a strong cation-exchange (SCX) SPE cartridge is highly effective. researchgate.net The acidic extract is loaded onto the column, where piperazine binds to the stationary phase while neutral or anionic interferences are washed away. The purified piperazine is then eluted from the cartridge using a basic solution, such as methanol containing ammonia. tandfonline.com This combined ASE-SPE approach has been shown to yield high recovery rates and good precision for the analysis of piperazine in challenging samples. researchgate.netqascf.com
Table 3: Performance of Combined ASE and SPE for Piperazine Extraction
This table summarizes typical recovery and precision results from studies using Accelerated Solvent Extraction (ASE) and Solid Phase Extraction (SPE) to isolate piperazine from various sample matrices.
| Sample Matrix | Recovery Range (%) | Relative Standard Deviation (RSD %) | Source(s) |
| Chicken & Pig Tissues | 77.46 - 96.26 | 1.55 - 6.64 | researchgate.net |
| Egg Samples | 72.86 - 89.26 | 1.73 - 4.99 | tandfonline.comtandfonline.com |
| Chicken Tissues & Pork | 79.64 - 99.77 | 1.14 - 5.63 | qascf.com |
Stability-Indicating Methods for Degradation Product Analysis
The development of a stability-indicating analytical method is a critical component of pharmaceutical research and quality control, designed to distinguish the intact active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress. nih.govresearchgate.net This ensures that the quantitative analysis of the drug is not skewed by the presence of these related substances. biomedres.us For this compound, establishing such a method involves forced degradation studies followed by the development and validation of a specific analytical technique, typically High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
Forced Degradation (Stress Testing) Studies
Forced degradation studies are essential to produce the degradation products that could possibly form under various environmental conditions, thereby demonstrating the specificity of the analytical method. ajpsonline.combiomedres.us These studies involve subjecting an aqueous solution of this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions, which are more severe than standard accelerated stability conditions. biomedres.uspharmtech.com
Research indicates that aqueous solutions of piperazine dihydrochloride are remarkably stable under acidic, basic, and photolytic (short-wavelength UV light) conditions. researchgate.net However, the compound is susceptible to degradation under oxidative stress. researchgate.net Studies on piperazine and its derivatives have identified several degradation products under various stress conditions, including Ethylenediamine (B42938) (EDA), 2-oxopiperazine (OPZ), Formylpiperazine (FPZ), formate (B1220265), acetate, and oxalate, with formate often being the most abundant product of oxidation. hw.ac.uk Thermal degradation can yield products such as N-formylpiperazine, ammonium (B1175870), and N-(2-aminoethyl)piperazine. acs.orgacs.org
The results of representative forced degradation studies are summarized in the table below.
Table 1: Summary of Forced Degradation Study for this compound
| Stress Condition | Reagent/Condition Details | Observation |
|---|---|---|
| Acid Hydrolysis | 1 M HCl | Stable. researchgate.net |
| Base Hydrolysis | 1 M NaOH | Stable. researchgate.net |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Degradation products formed. researchgate.net |
| Photolytic Degradation | Exposure to short-wavelength UV light | Fairly stable. researchgate.net |
| Thermal Degradation | 135°C to 175°C | Degradation observed, products include N-formylpiperazine and ammonium. acs.orgacs.org |
Method Development and Validation
Due to piperazine's lack of a strong UV-absorbing chromophore, direct HPLC-UV detection is challenging at low concentrations. jocpr.com A common and effective strategy is to develop a method based on the derivatization of piperazine to form a UV-active compound. researchgate.netjocpr.com One such method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative. jocpr.com This allows for sensitive detection using widely available HPLC-UV instrumentation. researchgate.net
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. europa.euich.orgeuropa.eu This involves testing for specificity, linearity, accuracy, precision, and robustness.
A typical validated HPLC method for the analysis of piperazine (as its NBD-Cl derivative) might employ the following conditions:
Column: Chiralpak IC (250 x 4.6 mm, 5µm) jocpr.com
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v) jocpr.com
Flow Rate: 1.0 mL/min jocpr.com
Column Temperature: 35°C jocpr.com
Detection Wavelength: 340 nm jocpr.com
Injection Volume: 10 µL jocpr.com
The validation of this method demonstrates its reliability for quantifying this compound in the presence of its degradation products. jocpr.com
Table 2: Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Result |
|---|---|
| Linearity | |
| Range | 4–477 µg injected (r = 0.9994). researchgate.net |
| Limit of Detection (LOD) | 30 ppm. jocpr.com |
| Limit of Quantitation (LOQ) | 90 ppm. jocpr.com |
| Accuracy (% Recovery) | 104.87 - 108.06%. jocpr.com |
| Precision (% RSD) | Method Precision: 1.13%. jocpr.com |
| Robustness | %RSD < 4.0 for deliberate variations in flow rate and column temperature. jocpr.com |
The successful development and validation of a stability-indicating method, as demonstrated by the data, ensures that the purity and stability of this compound can be accurately monitored throughout its shelf life.
Environmental and Industrial Research Aspects
Environmental Fate and Degradation Studies
The environmental persistence and degradation of piperazine (B1678402), the parent compound of piperazine dihydrochloride (B599025) monohydrate, are critical areas of research, particularly due to its application in large-scale industrial processes like carbon capture. Studies focus on the primary degradation pathways anticipated in industrial and environmental settings: thermal, oxidative, and photochemical processes.
Concentrated aqueous piperazine (PZ) is recognized for its significant resistance to thermal degradation, a key advantage for its use in high-temperature stripper units for CO2 capture. researchgate.netresearchgate.netnih.gov Research indicates that at temperatures between 135 and 175 °C, the thermal degradation of piperazine follows first-order kinetics with respect to the piperazine concentration. utexas.eduresearchgate.net The activation energy for this process has been calculated at 183.5 kJ/mole. utexas.edu
Studies comparing piperazine with its structural analogs reveal that the 6-membered ring structure of piperazine contributes to its stability. researchgate.net Increasing the ring size by adding a methylene (B1212753) group, as in homopiperazine, significantly increases the rate of thermal degradation. researchgate.net Conversely, other 6-membered heterocycles like morpholine (B109124) and piperidine (B6355638) also show high stability. utexas.edu The presence of an additional amino group in piperazine, compared to piperidine, can enhance nucleophilic attack reactions that lead to degradation. researchgate.netresearchgate.net The primary mechanism for the thermal degradation of piperazine is believed to be an SN2 substitution reaction. utexas.eduresearchgate.net
Table 1: Kinetic Data for Thermal Degradation of Aqueous Piperazine (PZ)
| Parameter | Value | Conditions | Source(s) |
|---|---|---|---|
| Reaction Order | First order in PZ | 135-175 °C | utexas.edu |
| Activation Energy (Ea) | 183.5 kJ/mole | - | utexas.edu |
| First-Order Rate Constant (k1) | 6.1 x 10⁻⁹ s⁻¹ | 8 m PZ, 150 °C, 0.3 mol CO₂/mol alkalinity | nih.govutexas.edu |
| Amine Loss | 6.3% | 8 m PZ, 150 °C, after 18 weeks | researchgate.netnih.gov |
The oxidative degradation of piperazine is a significant factor in its application for CO2 capture, as flue gas contains oxygen. Research shows that piperazine solutions are considerably more resistant to oxidation than benchmark solvents like monoethanolamine (MEA), showing 3 to 5 times greater resistance. researchgate.net
The process is heavily influenced by the presence of metal catalysts. Iron (Fe²⁺) and other stainless steel metals (like Ni²⁺ and Cr³⁺) are weak catalysts for piperazine oxidation. utexas.edu In contrast, copper ions (Cu²⁺) are potent catalysts, rapidly accelerating the degradation rate. researchgate.netutexas.edu In a system containing Cu²⁺, the predicted loss rate of piperazine can be over five times higher than in a system with Fe²⁺. utexas.edu The presence of CO2 in the solvent can inhibit oxidative degradation, as it protects the piperazine molecule from attacks by hydroxyl and oxygen radicals. acs.org Similarly, potassium carbonate (K₂CO₃) has been found to inhibit PZ oxidation, whereas potassium hydroxide (B78521) (KOH) enhances it. acs.org
Table 2: Catalytic Effects on Piperazine Oxidative Degradation
| Catalyst | Effect | Predicted PZ Loss Rate (mol PZ/kg solvent per year) | Conditions | Source(s) |
|---|---|---|---|---|
| Iron (Fe²⁺) / Stainless Steel | Weak Catalyst | 0.23 | 5 kPa O₂, 55 °C absorber | utexas.edu |
| Copper (Cu²⁺) | Strong Catalyst | 1.23 | 5 kPa O₂, 55 °C absorber | utexas.edu |
| None (in KOH solution) | - | 33% degradation | 90 °C, 3 bar, 24 days | acs.org |
| None (in K₂CO₃ solution) | - | 16% degradation | 90 °C, 3 bar, 24 days | acs.org |
The susceptibility of piperazine to hydrolysis and photolysis is primarily studied in the context of its atmospheric fate following potential emission from carbon capture facilities. While direct hydrolysis of the stable piperazine ring is not a major degradation pathway under typical industrial conditions, certain degradation products can undergo hydrolysis. For instance, 1,2,3,6-tetrahydropyrazine, a major product of atmospheric degradation, is expected to undergo reversible hydrolysis in aqueous atmospheric particles. utexas.eduresearchgate.net
Photolysis, or degradation by light, is a more significant pathway, especially for piperazine derivatives formed in the atmosphere. The reaction of piperazine with hydroxyl (OH) radicals, initiated by sunlight, is very rapid. utexas.eduacs.org The rate coefficient for the gas-phase reaction of piperazine with OH radicals has been determined to be (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, giving it a short atmospheric lifetime of about one hour during the daytime. utexas.edu This photo-oxidation proceeds via hydrogen abstraction from both carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. acs.org Furthermore, some degradation products, such as 1-nitrosopiperazine, undergo very fast photolysis themselves. utexas.eduresearchgate.net Experiments using UV-C light on aqueous piperazine solutions also show a considerable rate of degradation, indicating its susceptibility to direct photolysis under certain conditions. acs.org
The degradation of piperazine results in a variety of smaller molecules, the identification of which is crucial for understanding the degradation mechanism and environmental impact. The products formed depend on whether the degradation is thermal or oxidative.
Thermal degradation primarily yields products from ring-opening and substitution reactions. Key identified products include N-formylpiperazine , ammonium (B1175870) , and N-(2-aminoethyl) piperazine . utexas.eduresearchgate.net Formate (B1220265) is also generated during thermal degradation. utexas.edu In blends with other amines like MDEA, thermal degradation can produce 1-methylpiperazine (1-MPZ) and 1,4-dimethylpiperazine (1,4-DMPZ) through SN2 reactions. researchgate.net
Oxidative degradation produces a different suite of compounds. Commonly identified products include ethylenediamine (B42938) (EDA) , formylpiperazine (FPZ) , and various carboxylates and amides. utexas.eduacs.org In solutions blended with potassium hydroxide, 2-oxopiperazine (OPZ) , formate , acetate , oxalate , and butyrate have been detected. acs.org
Table 3: Identified Degradation Products of Piperazine (PZ)
| Degradation Type | Product Name | Chemical Formula | Source(s) |
|---|---|---|---|
| Thermal | N-formylpiperazine | C₅H₁₀N₂O | utexas.edu |
| Thermal | Ammonium | NH₄⁺ | utexas.edu |
| Thermal | N-(2-aminoethyl) piperazine | C₆H₁₅N₃ | utexas.edu |
| Thermal | Formate | HCOO⁻ | utexas.edu |
| Thermal (in MDEA blend) | 1-methylpiperazine | C₅H₁₂N₂ | researchgate.net |
| Thermal (in MDEA blend) | 1,4-dimethylpiperazine | C₆H₁₄N₂ | researchgate.net |
| Oxidative | Ethylenediamine (EDA) | C₂H₈N₂ | utexas.eduacs.org |
| Oxidative | Formylpiperazine (FPZ) | C₅H₁₀N₂O | acs.org |
| Oxidative | 2-oxopiperazine (OPZ) | C₄H₈N₂O | acs.org |
| Oxidative | Acetate | CH₃COO⁻ | acs.org |
| Oxidative | Oxalate | C₂O₄²⁻ | acs.org |
| Oxidative | Butyrate | C₄H₇O₂⁻ | acs.org |
Applications in Carbon Capture and Storage Systems (Gas Scrubbers)
Aqueous solutions of piperazine are considered a highly promising solvent for post-combustion CO₂ capture. researchgate.net This is due to several advantageous properties, including a high rate of CO₂ absorption, high capacity, and excellent stability compared to traditional solvents like MEA. researchgate.netacs.org Piperazine can be used as a standalone solvent or as a promoter to enhance the performance of other solvents, such as methyldiethanolamine (MDEA). researchgate.netideaconnection.com
The effectiveness of piperazine in CO₂ capture stems from its chemical structure, which features two secondary amine groups. These groups react rapidly with CO₂ in aqueous solutions. researchgate.netutexas.edu The reaction mechanism involves the formation of a piperazine carbamate (B1207046) . acs.orgrsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2,3,6-tetrahydropyrazine |
| 1,4-dimethylpiperazine |
| 1-methylpiperazine |
| 1-nitrosopiperazine |
| 2-oxopiperazine |
| Acetate |
| Ammonium |
| Butyrate |
| Carbon Dioxide |
| Copper |
| Ethylenediamine |
| Formate |
| Formylpiperazine |
| Homopiperazine |
| Hydroxyl Radical |
| Iron |
| Methyldiethanolamine (MDEA) |
| Monoethanolamine (MEA) |
| Morpholine |
| N-(2-aminoethyl) piperazine |
| N-formylpiperazine |
| Oxalate |
| Piperazine |
| Piperazine Carbamate |
| Piperidine |
| Potassium Carbonate |
Understanding Molecular Mechanisms of CO2 Absorption
Piperazine and its derivatives are significant in post-combustion carbon capture technologies due to their favorable reaction kinetics with carbon dioxide (CO2). Piperazine readily absorbs CO2 from the air. wikipedia.org The fundamental mechanism involves the amine groups of the piperazine molecule reacting with CO2. wikipedia.orgnih.gov This interaction leads to the formation of carbamates. wikipedia.org
The primary reactions in the aqueous piperazine-CO2 system can be summarized as:
Carbamate Formation: HN(CH₂CH₂)₂NH + CO₂ ⇌ H₂N⁺(CH₂CH₂)₂NCO₂⁻
Bicarbonate Formation: 2 HN(CH₂CH₂)₂NH + CO₂ ⇌ HN(CH₂CH₂)₂NCO₂⁻ + HN(CH₂CH₂)₂NH₂⁺
Dicarbamate Formation: H₂N⁺(CH₂CH₂)₂NCO₂⁻ + CO₂ ⇌ HO₂CN(CH₂CH₂)₂NCO₂H
Solvent Degradation in CO2 Capture Processes
A critical aspect of using amine solvents for CO2 capture is their degradation under the high temperatures required for solvent regeneration in the stripper unit. researchgate.net Concentrated aqueous piperazine (PZ) is noted for its relative stability against thermal and oxidative degradation compared to conventional amines. researchgate.net However, degradation still occurs and is a key factor in operational efficiency and cost.
Research shows that the thermal degradation of piperazine is a first-order reaction with respect to the piperazine concentration. utexas.edu The process likely proceeds through an SN2 substitution reaction mechanism. researchgate.netutexas.edu The rate of degradation is significantly influenced by temperature, CO2 loading, and the presence of metal catalysts. utexas.edu Increasing the concentration of CO2 in the solvent has been found to accelerate the degradation of piperazine. researchgate.net
Oxidative degradation is also a concern, with certain metals acting as catalysts. Copper (Cu²⁺) has been identified as a rapid catalyst for piperazine oxidation, while iron (Fe²⁺) and other stainless steel components (Ni²⁺, Cr³⁺) are only weak catalysts. utexas.edu
| Degradation Product | Significance | Reference |
|---|---|---|
| N-formylpiperazine | These three products account for 57% of the nitrogen loss and 45% of the carbon loss from the solvent. | utexas.edu |
| Ammonium | ||
| N-(2-aminoethyl) piperazine (AEP) | ||
| Formate | Generated from CO2 or CO2-containing molecules during thermal degradation. | utexas.edu |
| Parameter | Value/Observation | Conditions | Reference |
|---|---|---|---|
| Reaction Order | First order in Piperazine | 135 to 175 °C | utexas.edu |
| Activation Energy | 183.5 kJ/mole | - | utexas.edu |
| First-Order Rate Constant (k1) | 6.12 × 10⁻⁹ s⁻¹ | 150 °C, 8 m PZ, 0.3 mol CO2/mol alkalinity | utexas.edu |
| Predicted PZ Loss (with Cu²⁺) | 1.23 mole PZ/kg solvent per year | 55 °C absorber, 5 kPa O2 | utexas.edu |
| Predicted PZ Loss (with Fe²⁺) | 0.23 mol PZ/kg solvent per year |
Use as Chemical Intermediates in Industrial Settings
Piperazine Dihydrochloride Monohydrate is a versatile compound that serves as a key building block and intermediate in various industrial chemical processes. chemimpex.com Its utility spans the production of specialized chemicals for agriculture, complex organic molecules, and advanced polymeric materials. chemimpex.com
Production of Agrochemicals
In the agrochemical industry, this compound is employed as an intermediate in the synthesis of various products. chemimpex.com The piperazine structural motif is incorporated into more complex molecules designed for agricultural applications.
Organic Synthesis Applications
The compound is a valuable reagent in organic synthesis. chemimpex.com A significant application is in the preparation of monosubstituted piperazine derivatives, which are important precursors for many pharmaceuticals. nih.gov A simplified, one-pot synthesis method involves using an equimolar amount of piperazine dihydrochloride with anhydrous piperazine in a solvent like methanol (B129727). nih.gov This in-situ preparation generates the active piperazine-1-ium cation, which can then react with various reagents. nih.gov A key advantage of this method is that the piperazine dihydrochloride is recovered almost quantitatively at the end of the reaction and can be reused. nih.govorgsyn.org
A specific example is the synthesis of 1-benzylpiperazine. In this procedure, this compound is dissolved in ethanol (B145695) with piperazine hexahydrate and warmed, followed by the addition of benzyl (B1604629) chloride. orgsyn.org The desired product is subsequently isolated, while the this compound crystallizes out upon cooling and is recovered via filtration. orgsyn.org Patent literature also describes its use in a slurry with dichloromethane (B109758) and triethylamine (B128534) as part of a multi-step synthesis process for complex amine compounds. google.com
Polymer Chemistry: Synthesis of Polymeric Materials
This compound is utilized in polymer chemistry for the synthesis of new polymeric materials. chemimpex.com While the piperazine molecule itself lacks vinyl groups for straightforward polymerization, it is widely used as a linker or building block in copolymerization reactions to create materials with specific properties. semanticscholar.orgnih.gov Its incorporation into polymer chains can enhance characteristics such as flexibility and durability. chemimpex.com
For instance, piperazine has been used to synthesize novel methacrylate (B99206) monomers by reacting it with compounds like ethylene (B1197577) glycol dimethacrylate (EGDMA). nih.gov These monomers can then be copolymerized with other molecules, such as 2-hydroxyethyl methacrylate (HEMA), to produce functional copolymers with potential applications as non-leaching antimicrobial surfaces. nih.gov In another example, poly(guanylurea)–piperazine (PGU–P) was synthesized by reacting piperazine with a monomer containing protected guanidine (B92328) groups, resulting in a polymer with notable antimicrobial activity. nih.gov
Ecotoxicological Investigations
Ecotoxicological studies are crucial for understanding the potential impact of chemical substances on ecosystems. For piperazine and its salts, such as piperazine dihydrochloride, investigations have been undertaken to determine their environmental hazard profile. The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals includes the hazard statement H412, indicating that piperazine dihydrochloride is "Harmful to aquatic life with long lasting effects". nih.gov
In Canada, the ecological risk of piperazine was characterized through the Ecological Risk Classification of Organic Substances (ERC) approach. canada.ca This method uses multiple metrics for both hazard and exposure to classify risk. canada.ca Based on this approach, piperazine was identified as having a low ecological hazard potential. canada.ca The ERC considers factors like mode of toxic action, chemical reactivity, bioavailability, persistence, and long-range transport potential. canada.ca
Effects on Aquatic Life
Research into the effects of piperazine on aquatic organisms has identified varying levels of toxicity across different species. Studies indicate that invertebrates, such as daphnids, are particularly sensitive. scbt.com
Key findings from aquatic toxicity studies on piperazine include:
Invertebrates: The water flea, Daphnia, appears to be the most sensitive aquatic species tested. scbt.com The 48-hour median effective concentration (EC50) was reported as 21 mg/L. scbt.com A 21-day no-observed-effect concentration (NOEC) for reproduction in Daphnia was established at 12.5 mg/L. scbt.com
Fish and Algae: Studies available for fish and algae indicate a lower toxicity compared to daphnids. scbt.com
Bioaccumulation: The potential for piperazine to accumulate in living organisms is considered low. scbt.com A bioconcentration factor (BCF) of less than 3.9 has been reported for Cyprinus carpio (Common carp). scbt.com A BCF value below 4 suggests that the risk for accumulation in biota is insignificant, and consequently, the potential for biomagnification through the food web is negligible. scbt.com
The following table summarizes the acute ecotoxicity data for piperazine in aquatic organisms.
| Species | Exposure Duration | Endpoint | Value (mg/L) |
| Daphnia (Water Flea) | 48 hours | EC50 | 21 |
| Daphnia (Water Flea) | 21 days | NOEC (Reproduction) | 12.5 |
| Cyprinus carpio (Carp) | - | BCF | < 3.9 |
Environmental Risk Assessment
Environmental risk assessments combine hazard data with exposure data to determine the likelihood of adverse effects occurring in the environment.
Q & A
Q. What are the optimal laboratory synthesis methods for Piperazine Dihydrochloride Monohydrate, and how can reaction parameters be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves amine formation via the reaction of N-(4-chlorobenzhydryl)piperazine with m-methylbenzyl chloride. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Recrystallization from ethanol-water mixtures improves purity (>98%) .
- Yield optimization : Stoichiometric excess of m-methylbenzyl chloride (1.2:1 molar ratio) minimizes unreacted intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (piperazine ring protons) and δ 7.2–7.4 ppm (aromatic protons from benzyl groups) confirm structure .
- ¹³C NMR : Signals near 50–55 ppm (piperazine carbons) and 125–140 ppm (aromatic carbons) .
- FT-IR : Strong absorption at 2500–2700 cm⁻¹ (N-H stretching of hydrochloride salt) and 1600 cm⁻¹ (C-N vibrations) .
- XRD : Monoclinic crystal system with characteristic d-spacings (e.g., 4.2 Å, 3.8 Å) .
Q. What storage conditions are critical to maintaining the stability of this compound in laboratory settings?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent hydration/dehydration cycles .
- Humidity control : Use desiccants (e.g., silica gel) to avoid deliquescence (critical due to monohydrate form) .
- Light exposure : Protect from UV light to prevent degradation of aromatic moieties .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound across studies?
- Methodological Answer :
- Standardize conditions : Ensure consistent hydration states (monohydrate vs. anhydrous) during XRD analysis .
- Rietveld refinement : Apply to account for preferred orientation in powder samples .
- Cross-validate : Compare with single-crystal XRD data to confirm unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) .
Q. What experimental strategies mitigate nitrosamine formation during biological applications of this compound?
- Methodological Answer :
- pH control : Maintain solutions at pH < 3 to suppress nitrosation reactions .
- Antioxidants : Add ascorbic acid (0.1% w/v) to scavenge nitrosating agents .
- Analytical monitoring : Use HPLC-MS (LOQ: 0.1 ppm) to quantify nitrosamine levels during long-term studies .
Q. How does the choice of buffer system affect the ionization behavior and solubility of this compound in aqueous solutions?
- Methodological Answer :
- Buffer selection : Glycylglycine (pKa ~3.1) or PIPES (pKa 6.8) buffers stabilize the protonated piperazine moiety .
- Ionization exponents : At 25°C, pK₁ = 5.2 (dihydrochloride → monohydrochloride) and pK₂ = 9.1 (monohydrochloride → free base) .
- Solubility optimization : Solubility in water is >200 mg/mL at pH 2–4; adjust with HCl to prevent precipitation .
Data Contradiction and Reproducibility
Q. Why do reported melting points for this compound vary between 335°C and 510°C in literature?
- Methodological Answer :
- Hydration state : Anhydrous forms (melting point ~335°C) vs. monohydrate (decomposes before melting) .
- Impurities : Residual solvents (e.g., ethanol) lower observed melting points; use TGA-DSC to confirm decomposition profiles .
Q. How can researchers reconcile conflicting toxicity profiles reported for this compound?
- Methodological Answer :
- Model systems : Differences arise between in vitro (e.g., Ames test negative ) and in vivo (transient neurotoxicity in mammals ).
- Dose calibration : Use pharmacokinetic modeling to align exposure levels (e.g., LD₅₀ in rats: 1.2 g/kg) with experimental endpoints .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
